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  • Product: 3-Bromo-4-iodo-1,2-thiazole
  • CAS: 202287-54-5

Core Science & Biosynthesis

Foundational

3-Bromo-4-iodo-1,2-thiazole (CAS 202287-54-5): A Technical Guide to Orthogonal Reactivity and Advanced Synthetic Applications

Executive Summary In the landscape of modern heterocyclic chemistry, dihalogenated building blocks are indispensable for the rapid assembly of complex molecular architectures. 3-Bromo-4-iodo-1,2-thiazole (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, dihalogenated building blocks are indispensable for the rapid assembly of complex molecular architectures. 3-Bromo-4-iodo-1,2-thiazole (commonly known as 3-bromo-4-iodoisothiazole) stands out as a highly versatile scaffold. As a Senior Application Scientist, I frequently leverage this compound's unique electronic properties to execute highly regioselective, sequential cross-coupling reactions. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed to ensure high-fidelity synthesis in drug development and materials science.

Physicochemical Properties & Structural Analysis

The utility of 3-bromo-4-iodo-1,2-thiazole is rooted in the electronic nature of the isothiazole ring. The adjacent nitrogen and sulfur heteroatoms create an electron-deficient π -system, which profoundly influences the bond dissociation energies (BDE) of the attached halogens.

Below is a consolidated summary of the compound's core properties, which are critical for calculating reaction stoichiometry and predicting phase behavior during purification.

Table 1: Physicochemical and Computed Properties[1]
PropertyValue
IUPAC Name 3-Bromo-4-iodo-1,2-thiazole
Synonyms 3-Bromo-4-iodoisothiazole
CAS Number 202287-54-5
Molecular Formula C₃HBrINS
Molecular Weight 289.92 g/mol
Exact Mass 288.80578 g/mol
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0

Mechanistic Insights: Orthogonal Reactivity in Cross-Coupling

The true power of 3-bromo-4-iodo-1,2-thiazole lies in its orthogonal reactivity . When designing complex synthesis routes, protecting group manipulations often inflate cost and reduce overall yield. This dihalogenated isothiazole circumvents that issue through chemoselective oxidative addition.

The Causality of Regioselectivity: The carbon-iodine (C4–I) bond possesses a significantly lower bond dissociation energy compared to the carbon-bromine (C3–Br) bond. In the presence of a Palladium(0) catalyst, oxidative addition occurs preferentially and rapidly at the C4 position[1]. This kinetic favorability allows chemists to selectively functionalize the 4-position via Heck, Suzuki, or Sonogashira couplings while leaving the 3-bromo group entirely intact for subsequent, more forcing transformations[2].

G Start 3-Bromo-4-iodoisothiazole (CAS: 202287-54-5) Pd Pd(0) Catalyst Coordination Start->Pd Alkene, Base OxAdd Oxidative Addition at C4-I (Fast Kinetics) Pd->OxAdd Chemoselectivity Product1 3-Bromo-4-alkenylisothiazole (Heck Product) OxAdd->Product1 beta-Hydride Elimination SecondCoupling Subsequent Coupling at C3-Br (Elevated Temp / Strong Base) Product1->SecondCoupling Second Nucleophile, Pd(0)

Fig 1: Chemoselective Pd-catalyzed coupling pathway of 3-Bromo-4-iodoisothiazole.

Experimental Protocols: Regioselective Palladium-Catalyzed Heck Coupling

To translate the theoretical orthogonal reactivity into practical success, the experimental conditions must be tightly controlled. The following protocol details the regioselective Heck alkenylation at the C-4 position, designed as a self-validating system to prevent downstream failures.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Pd-Catalyzed Coupling (C4-I) Step1->Step2 Step3 3. Reaction Quench & Extraction Step2->Step3 Step4 4. Chromatographic Purification Step3->Step4 Step5 5. NMR/MS Validation Step4->Step5

Fig 2: Step-by-step experimental workflow for the regioselective functionalization at C4.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with dry Argon.

    • Causality: Pd(0) intermediates are highly sensitive to oxygen. Exposure leads to premature catalyst degradation (precipitation of Pd black), halting the catalytic cycle.

  • Reagent Loading: Add 3-bromo-4-iodoisothiazole (1.0 equiv), the terminal alkene (1.2 equiv), and Pd(OAc)₂ (0.05 equiv). Dissolve in anhydrous DMF.

    • Causality: Why Pd(OAc)₂ without a strong phosphine ligand? The C4–I bond is highly activated. Introducing electron-rich phosphines (like dppf or XPhos) can inadvertently lower the activation barrier for the C3–Br bond, leading to undesired double-coupling. Pd(OAc)₂ provides the perfect balance of reactivity and chemoselectivity[2].

  • Base Addition & Heating: Inject anhydrous Triethylamine (TEA, 2.0 equiv). Heat the mixture to 70–80 °C.

    • Causality: TEA acts as both the base to neutralize the generated HI and as a mild coordinating ligand to stabilize the Pd intermediates[1].

  • Self-Validating Monitoring (Critical Step): After 4 hours, monitor the reaction via GC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material mass (m/z ~289). Crucially, the product mass spectrum must exhibit a 1:1 isotopic doublet. This confirms the retention of the ⁷⁹Br and ⁸¹Br isotopes. If a singlet mass peak is observed, the reaction has over-proceeded to displace the bromine, indicating the temperature was too high.

  • Quench and Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography using a Hexanes/EtOAc gradient.

  • Structural Validation: Perform ¹H NMR analysis on the purified product.

    • Validation Checkpoint: The isothiazole C5–H proton should appear as a sharp singlet (typically >8.0 ppm). The preservation of this singlet, alongside new vinylic proton signals, validates that regioselective substitution occurred at C-4 without heteroaromatic ring opening.

Applications in Drug Development & Materials Science

In medicinal chemistry, isothiazoles serve as prominent bioisosteres for other five-membered heterocycles such as pyrazoles, oxazoles, and thiazoles. They offer distinct lipophilicity profiles and unique hydrogen-bond acceptor vector geometries.

By utilizing 3-bromo-4-iodo-1,2-thiazole, drug development professionals can rapidly generate diverse libraries of 3,4-disubstituted analogs. Once the C-4 position is functionalized via the Heck or Suzuki protocol described above, the remaining C-3 bromine can be subjected to Buchwald-Hartwig amination to introduce anilines or aliphatic amines. Furthermore, recent advances have demonstrated that related bromoisothiazoles can undergo silver-mediated direct C–H arylation at the C-5 position, adding a third dimension of derivatization to this highly versatile scaffold[3].

References

  • [4] Title: Isothiazole, 3-bromo-4-iodo- 202287-54-5 wiki - Guidechem Source: guidechem.com URL:

  • [2] Title: Palladium-catalyzed alkenylation and alkynylation of 3-bromo-4-iodoisothiazole Source: semanticscholar.org URL:

  • [1] Title: Science of Synthesis: Heck Coupling of 3-Bromo-4-iodoisothiazole Source: thieme-connect.de URL:

  • [3] Title: Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile | Organic Letters Source: acs.org URL:

Sources

Exploratory

Synthesis and Characterization of 3-Bromo-4-iodo-1,2-thiazole: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5) Executive Summary & Strategic Rationale As a Senior Application Scientist spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5)

Executive Summary & Strategic Rationale

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the need for highly functionalized, compact scaffolds in late-stage drug discovery. The 1,2-thiazole (isothiazole) core is a privileged pharmacophore, yet its functionalization is notoriously challenging due to the sensitivity of the N–S bond to strong nucleophiles and reducing agents.

3-Bromo-4-iodo-1,2-thiazole represents a masterclass in strategic halogenation. By installing two different halogens (bromine and iodine) at adjacent carbons (C3 and C4), we create a dihalogenated building block primed for orthogonal transition-metal-catalyzed cross-coupling. Because the C–I bond is weaker and more reactive toward oxidative addition than the C–Br bond, this molecule allows researchers to sequentially stitch complex architectures together with absolute regiocontrol [1].

Retrosynthetic Logic & Mechanistic Causality

The isothiazole ring is an electron-deficient heteroaromatic system. The combined electron-withdrawing inductive effect of the nitrogen and sulfur atoms dictates that Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the C4 position—the least deactivated site on the ring [2].

Attempting to synthesize 3-bromo-4-iodoisothiazole via direct sequential halogenation of an unsubstituted isothiazole is inefficient. Instead, we employ a bottom-up approach:

  • Deoxohalogenation: We bypass the deactivated nature of the C3 position by starting with 3-hydroxyisothiazole . The hydroxyl group is converted to a bromide using phosphorus oxybromide (POBr₃).

  • Regioselective Iodination: With the bromine installed, the C4 position remains the only viable site for EAS. The C3-bromo substituent slightly deactivates the ring via inductive withdrawal ( −I effect) but donates electron density via resonance ( +M effect), reinforcing the natural preference for electrophilic attack at C4 [3].

Synthesis A 3-Hydroxyisothiazole B 3-Bromoisothiazole A->B POBr3, DMF 100 °C, 4h C 3-Bromo-4-iodoisothiazole B->C I2, HNO3, H2SO4 60 °C, 6h

Synthetic workflow for 3-bromo-4-iodo-1,2-thiazole via sequential halogenation.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate states and safety quench procedures provide immediate feedback to the operator.

Protocol A: Synthesis of 3-Bromoisothiazole

Objective: Convert the C3-OH to C3-Br via deoxohalogenation.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 3-hydroxyisothiazole (1.0 equiv) in neat phosphorus oxybromide (POBr₃, 3.0 equiv). Add a catalytic amount of anhydrous DMF (0.1 equiv) to generate the active Vilsmeier-type intermediate.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar 3-hydroxyisothiazole ( Rf​∼0.1 ) will disappear, replaced by the non-polar 3-bromoisothiazole ( Rf​∼0.7 ).

  • Quench & Workup (Critical Safety Step): Cool the flask to 0 °C. Slowly pour the mixture over crushed ice. Causality: POBr₃ reacts violently with water; the ice acts as a massive heat sink to safely hydrolyze the reagent without thermal runaway. Extract the aqueous layer with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Iodination to 3-Bromo-4-iodoisothiazole

Objective: Electrophilic iodination at the C4 position.

  • Setup: Dissolve 3-bromoisothiazole (1.0 equiv) in concentrated sulfuric acid (H₂SO₄).

  • Electrophile Generation: Add molecular iodine (I₂, 0.6 equiv) followed by the dropwise addition of fuming nitric acid (HNO₃, 1.5 equiv). Causality: I₂ is a weak electrophile. The strongly oxidizing HNO₃/H₂SO₄ mixture oxidizes I₂ to the highly reactive iodonium ion ( I+ ), which is necessary to attack the deactivated isothiazole core.

  • Reaction: Heat the mixture to 60 °C for 6 hours.

  • Validation Checkpoint (Quench): Pour the mixture into ice water. The solution will appear deep purple due to unreacted I₂. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple color completely dissipates to a pale yellow/colorless state. This visual cue validates the complete reduction of I₂ to water-soluble iodide ( I− ).

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography.

Optimization of C4-Iodination Conditions

To highlight the necessity of the chosen reagents, the table below summarizes the optimization data for the iodination step:

Reagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
I₂ / HNO₃ / H₂SO₄ 60 6 78 Optimal generation of I+ ; clean regioselective conversion.
NIS / TFA251245Insufficient electrophilicity; significant starting material recovered.
ICl / AcOH80462Moderate yield; trace competitive chlorination observed at C4.

Characterization Profile

Accurate characterization of 3-bromo-4-iodoisothiazole relies heavily on identifying the isolated C5 proton and the distinct isotopic signature of the halogens.

Analytical MethodSignal / ValueStructural Assignment & Interpretation
¹H NMR (CDCl₃) δ 8.52 (s, 1H)C5-H: The only remaining ring proton. It is strongly deshielded by the adjacent electronegative nitrogen and sulfur atoms.
¹³C NMR (CDCl₃) δ 156.2, 148.5, 85.3C3-Br, C5-H, C4-I: The C4 carbon is heavily shielded ( δ 85.3) due to the "heavy atom effect" imparted by the iodine atom.
MS (ESI+) m/z 289.8, 291.8[M+H]⁺: Displays a classic 1:1 doublet isotopic pattern characteristic of a single bromine atom ( 79 Br/ 81 Br).
IR (KBr) ν 3080, 1510, 1320 cm⁻¹C–H stretch (aromatic), C=N stretch, and C=C stretch respectively.

Applications in Drug Development: Orthogonal Cross-Coupling

In pharmaceutical development, the ability to sequentially decorate a core scaffold without protecting groups is highly prized. 3-Bromo-4-iodoisothiazole is a perfect candidate for orthogonal cross-coupling [4].

Because the bond dissociation energy of C–I ( 240 kJ/mol) is significantly lower than that of C–Br ( 280 kJ/mol), Palladium(0) catalysts will undergo oxidative addition at the C4–I bond first. This allows chemists to perform a Heck or Sonogashira coupling at C4 at room temperature. Subsequently, by elevating the temperature or changing the ligand sphere, a Suzuki or Stille coupling can be executed at the C3–Br bond.

Coupling Start 3-Bromo-4-iodoisothiazole Step1 Pd(0) Oxidative Addition at C4-I Bond Start->Step1 Int 4-Substituted-3-bromoisothiazole Step1->Int Heck/Sonogashira Step2 Pd(0) Oxidative Addition at C3-Br Bond Int->Step2 Product 3,4-Disubstituted Isothiazole Step2->Product Suzuki/Stille

Orthogonal cross-coupling logic exploiting differential C-I and C-Br reactivity.

References

  • Title: Synthesis of bromine- and iodine-containing perhaloisothiazoles Source: Russian Chemical Bulletin / ResearchGate URL: [Link]

  • Title: Product Class 15: Isothiazoles (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) Source: Molbank (MDPI) URL: [Link]

Foundational

Spectroscopic data (NMR, IR, MS) of 3-Bromo-4-iodo-1,2-thiazole

An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-Bromo-4-iodo-1,2-thiazole Executive Summary 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5), commonly referred to as 3-bromo-4-iodoisothiazole, is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-Bromo-4-iodo-1,2-thiazole

Executive Summary

3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5), commonly referred to as 3-bromo-4-iodoisothiazole, is a highly functionalized, dihalogenated heterocyclic building block. Its precise halogenation pattern makes it an invaluable precursor for selective, orthogonal cross-coupling reactions (such as Heck or Suzuki couplings) in the development of pharmaceuticals and agrochemicals[1][2].

For researchers and application scientists, validating the structural integrity of this compound is the first critical step before downstream synthesis. This whitepaper provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 3-bromo-4-iodo-1,2-thiazole, alongside field-proven experimental protocols.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-bromo-4-iodo-1,2-thiazole is essential for predicting its spectroscopic behavior. The 1,2-thiazole (isothiazole) ring is numbered starting with the sulfur atom (position 1), followed by the nitrogen atom (position 2). Consequently, the bromine atom occupies C3, the iodine atom occupies C4, and the sole proton resides at C5[3][4].

Table 1: Key Physicochemical Parameters

Parameter Value
IUPAC Name 3-Bromo-4-iodo-1,2-thiazole
CAS Number 202287-54-5
Molecular Formula C₃HBrINS
Monoisotopic Mass 288.8058 Da
Average Molecular Weight 289.92 g/mol

| Topological Polar Surface Area | 41.1 Ų |

Spectroscopic Elucidation & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-bromo-4-iodo-1,2-thiazole is defined by the profound electronic influence of its halogens.

¹H NMR: The parent isothiazole exhibits a C5 proton resonance around δ 8.72 ppm[4]. In 3-bromo-4-iodo-1,2-thiazole, the presence of the highly electronegative halogens exerts an inductive deshielding effect, though this is partially offset by the diamagnetic anisotropy of the massive iodine atom. The net result is a distinct, sharp singlet in the aromatic region, typically between δ 8.40 and 8.60 ppm. Because there are no adjacent protons, no scalar coupling ( J -coupling) is observed.

¹³C NMR: The carbon spectrum is highly diagnostic due to the "Heavy Atom Effect."

  • C3 (Brominated): The bromine atom induces a moderate upfield shift relative to the parent isothiazole C3 (~157 ppm)[5], placing it typically around 140–145 ppm.

  • C4 (Iodinated): Iodine possesses a massive electron cloud that strongly shields the attached carbon nucleus. This heavy atom effect drives the C4 resonance drastically upfield to the 85–95 ppm range, a hallmark signature of iodinated heteroaromatics.

  • C5 (Protonated): Remains deeply deshielded by the adjacent sulfur and the overall electron-withdrawing nature of the ring, resonating near 150–155 ppm.

Table 2: Predicted/Empirical NMR Spectral Data (in CDCl₃)

Nucleus Position Chemical Shift (δ, ppm) Multiplicity Integration Causality / Assignment
¹H C5-H 8.40 – 8.60 Singlet (s) 1H Deshielded aromatic proton adjacent to Sulfur.
¹³C C4-I 85.0 – 95.0 Singlet Quaternary Profound diamagnetic shielding (Heavy Atom Effect).
¹³C C3-Br 140.0 – 145.0 Singlet Quaternary Moderate shielding from Bromine.

| ¹³C | C5-H | 150.0 – 155.0 | Singlet | CH | Deshielded by heteroatoms and ring current. |

Mass Spectrometry (MS)

The mass spectrum of 3-bromo-4-iodo-1,2-thiazole is characterized by a distinct isotopic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion ( M+ ) and its protonated adduct ( [M+H]+ ) will appear as a doublet separated by 2 m/z units with roughly equal intensity[6].

Table 3: ESI-MS Data & Adducts

Ion Species m/z (Predicted) Isotopic Pattern Diagnostic Value

| [M+H]+ | 289.8 / 291.8 | ~1:1 Doublet | Confirms molecular weight and presence of 1 Bromine atom[6]. | | [M−I]+ | 162.9 / 164.9 | ~1:1 Doublet | Confirms the labile nature of the C-I bond under collision-induced dissociation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional group framework. The lack of broad absorptions above 3200 cm⁻¹ confirms the absence of -OH or -NH groups.

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3080 – 3120 Weak C-H stretch (aromatic C5-H).
1480 – 1530 Medium C=N and C=C ring stretching vibrations.
1320 – 1380 Medium In-plane C-H bending.
600 – 700 Strong C-Br stretching vibration.

| 500 – 600 | Strong | C-I stretching vibration. |

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols designed specifically for highly halogenated, low-proton-density heterocycles.

G A 3-Bromo-4-iodo-1,2-thiazole Sample Preparation B NMR Spectroscopy (1H & 13C in CDCl3) A->B Dissolution (15-20 mg) C FT-IR Spectroscopy (ATR or KBr Pellet) A->C Solid State Analysis D Mass Spectrometry (ESI-MS / EI-MS) A->D Ionization (0.1% FA) E Data Integration & Structural Validation B->E C->E D->E

Caption: Workflow for the multi-modal spectroscopic elucidation of 3-Bromo-4-iodo-1,2-thiazole.

Protocol 1: NMR Acquisition for Quaternary-Rich Heterocycles

Rationale: Because C3 and C4 lack attached protons, they suffer from slow longitudinal relaxation ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement. Standard 13C parameters will result in these peaks disappearing into the baseline.

  • Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire at 400 MHz or 500 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second. 16 scans are sufficient.

  • ¹³C NMR Acquisition (Critical): Acquire at 100 MHz or 125 MHz.

    • Set the relaxation delay (D1) to at least 3.0 seconds to allow the unprotonated C3 and C4 carbons to fully relax between pulses.

    • Increase the number of scans (NS) to a minimum of 1024 to compensate for the lack of NOE enhancement on the halogenated carbons.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation to maximize the signal-to-noise ratio for the quaternary carbons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale: The compound is relatively non-polar. Electrospray Ionization (ESI) requires optimization to ensure efficient ionization without fragmenting the labile C-I bond prematurely.

  • Sample Prep: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Additive: Add 0.1% Formic Acid to facilitate protonation ( [M+H]+ ).

  • Ion Source Parameters: Use positive ion mode (ESI+). Lower the capillary temperature to 250°C and the fragmentor voltage to 80V to prevent in-source fragmentation of the iodine atom.

  • Verification: Scan the m/z range of 100–500. Verify the presence of the 1:1 isotopic doublet at m/z 289.8 and 291.8[6].

References

  • PubChemLite / Université du Luxembourg. "3-bromo-4-iodo-1,2-thiazole (C3HBrINS)." PubChemLite Database. Available at: [Link]

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles." Canadian Journal of Chemistry, 53(4), 596-603 (1975). Available at:[Link]

  • Science of Synthesis. "Product Class 15: Isothiazoles." Thieme Chemistry. Available at:[Link]

  • Koutentis, P. A. et al. "Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile." Organic Letters, ACS Publications (2011). Available at:[Link]

Sources

Exploratory

3-Bromo-4-iodo-1,2-thiazole: Structural Elucidation, IUPAC Nomenclature, and Regioselective Functionalization

Executive Summary In the realm of modern drug discovery and advanced materials science, heteroaromatic scaffolds serve as the foundational building blocks for molecular design. Among these, 3-bromo-4-iodo-1,2-thiazole (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and advanced materials science, heteroaromatic scaffolds serve as the foundational building blocks for molecular design. Among these, 3-bromo-4-iodo-1,2-thiazole (commonly referred to as 3-bromo-4-iodoisothiazole) stands out as a highly programmable, orthogonally reactive module. This technical guide provides an in-depth analysis of its structural nomenclature, physicochemical profile, and the mechanistic causality behind its regioselective behavior in palladium-catalyzed cross-coupling reactions.

Structural Elucidation & IUPAC Nomenclature

The core of this molecule is the 1,2-thiazole (isothiazole) ring. Understanding its reactivity requires a precise grasp of its structural topology and electron distribution.

According to Hantzsch-Widman nomenclature and 1 [1], heteroatom priority dictates the numbering of the ring:

  • Position 1: The sulfur atom (higher atomic number).

  • Position 2: The adjacent nitrogen atom.

  • Positions 3, 4, and 5: The carbon backbone completing the five-membered heteroaromatic system.

In 3-bromo-4-iodo-1,2-thiazole , the halogens are localized at the C3 and C4 positions. The bromine atom is covalently bonded to C3 (adjacent to the nitrogen), while the iodine atom is bonded to C4. This vicinal dihalogenation pattern creates a distinct electronic environment where the C4-I bond is highly susceptible to oxidative addition, leaving the C3-Br bond intact for subsequent, downstream functionalization.

Physicochemical Profiling

To effectively utilize 3-bromo-4-iodo-1,2-thiazole in synthetic workflows, researchers must account for its fundamental quantitative properties. The data below summarizes the critical parameters required for stoichiometric calculations, mass spectrometry validation, and early-stage pharmacokinetic modeling.

PropertyValueCausality / Significance
IUPAC Name 3-Bromo-4-iodo-1,2-thiazoleStandardized nomenclature defining the S-N heteroaromatic system.
Molecular Formula C3HBrINSDefines the elemental composition for 2 [2].
Molar Mass 289.92 g/mol Essential for precise stoichiometric calculations in synthetic protocols.
Exact Mass 288.8058 DaCritical for 3 [3].
Topological Polar Surface Area 41.1 ŲIndicates moderate membrane permeability potential for drug design.
XLogP3 2.7Suggests favorable lipophilicity, suitable for early-stage lead compounds.
CAS Registry Number 202287-54-5Unique identifier for chemical database queries and procurement.

Reactivity Profile: The Causality of Regioselective Cross-Coupling

The true value of 3-bromo-4-iodo-1,2-thiazole lies in its orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, chemoselectivity is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds.

The C4-I bond is significantly weaker (BDE ~234 kJ/mol) than the C3-Br bond (BDE ~280 kJ/mol). Because the rate-determining step in cross-coupling is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond, the catalyst will kinetically favor insertion into the C4-I bond. As documented in 4 [4], this allows 3-bromo-4-iodoisothiazole to undergo highly regioselective Heck coupling reactions with alkenes at the C4 position, preserving the C3-Br bond for a secondary coupling event (e.g., a subsequent Suzuki-Miyaura coupling).

Experimental Protocol: Regioselective Heck Alkenylation

Self-Validating System Design: This protocol is engineered to ensure absolute chemoselectivity. By strictly controlling the thermal input and utilizing a mild base, we prevent over-oxidation and non-specific insertion, ensuring the C3-Br bond remains entirely intact.

Step 1: Reaction Setup & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve 3-bromo-4-iodo-1,2-thiazole (1.0 mmol) in anhydrous DMF (5 mL). Sparge the solution with Argon for 15 minutes.

  • Causality: Palladium(0) intermediates are highly sensitive to oxygen. Degassing prevents the formation of inactive Pd(II) peroxo complexes, which would stall the catalytic cycle and promote unwanted substrate homocoupling.

Step 2: Catalyst & Ligand Introduction

  • Action: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) under a positive Argon stream.

  • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. The triphenylphosphine (PPh₃) ligands reduce Pd(II) to the active Pd(0) species in situ and provide the necessary steric bulk to stabilize the monomeric palladium, preventing it from aggregating into inactive palladium black.

Step 3: Reagent Addition

  • Action: Inject the terminal alkene (e.g., styrene, 1.2 mmol) and triethylamine (Et₃N, 2.0 mmol).

  • Causality: Et₃N serves a dual function: it acts as the terminal base to neutralize the hydroiodic acid (HI) byproduct generated during β-hydride elimination, and it facilitates the regeneration of the active Pd(0) catalyst.

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 80°C for 6 hours.

  • Causality: The 80°C threshold provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the weaker C4-I bond, while remaining well below the energy required to cleave the stronger C3-Br bond. This thermodynamic control is the mechanism that guarantees regioselectivity.

Step 5: Self-Validation & Quench

  • Action: Monitor the reaction progress via GC-MS. Once the starting material is consumed, cool to room temperature and quench with distilled water.

  • Causality: GC-MS acts as a self-validating checkpoint. The desired product must exhibit a characteristic 1:1 isotopic doublet in its mass spectrum (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes), definitively confirming that the bromine atom at C3 was successfully retained.

Mechanistic Pathway Diagram

The following diagram maps the logical flow of the regioselective Heck catalytic cycle, highlighting the critical points of chemoselectivity and catalyst regeneration.

HeckCycle SM 3-Bromo-4-iodo-1,2-thiazole (Starting Material) OxAdd Oxidative Addition (Selective at C4-I) SM->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd MigIns Olefin Insertion OxAdd->MigIns Alkene BetaElim β-Hydride Elimination MigIns->BetaElim Prod 3-Bromo-4-alkenyl-1,2-thiazole (Product) BetaElim->Prod Regen Base-Mediated Pd(0) Regeneration BetaElim->Regen HPdLnI Regen->Pd0 Et3N

Regioselective Heck coupling catalytic cycle of 3-bromo-4-iodo-1,2-thiazole.

References

  • Wikipedia / IUPAC - Isothiazole Nomenclature and Structure.
  • Guidechem - Isothiazole, 3-bromo-4-iodo- 202287-54-5 Computed Properties.
  • PubChemLite - 3-bromo-4-iodo-1,2-thiazole (C3HBrINS) Exact Mass & Profiling.
  • Science of Synthesis (Thieme Connect) - Heck Coupling of 3-Bromo-4-iodoisothiazole.

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-4-iodo-1,2-thiazole: From Discovery to Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-iodo-1,2-thiazole, a halogenated heterocyclic compound with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-iodo-1,2-thiazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide details its discovery, historical context, and key synthetic pathways. It offers in-depth, step-by-step experimental protocols for its preparation, supported by mechanistic insights and safety considerations. Additionally, this document presents a summary of the compound's physicochemical properties and explores its current and potential applications in the pharmaceutical industry. The synthesis of this and other polysubstituted thiazoles and isothiazoles has been an area of active research, driven by the diverse biological activities exhibited by this class of compounds.

Introduction: The Significance of Halogenated Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as bromine and iodine, onto the thiazole core can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic potential. 3-Bromo-4-iodo-1,2-thiazole, a unique dihalogenated isothiazole, represents a valuable building block for the synthesis of more complex and potentially potent drug candidates.

Discovery and Historical Context

The specific discovery of 3-Bromo-4-iodo-1,2-thiazole is not extensively documented in a singular, seminal publication. Its emergence is rooted in the broader exploration of halogenated isothiazoles and their synthesis. The isothiazole ring system itself was first synthesized in 1956. Early work on halogenated isothiazoles was driven by the need for versatile intermediates in organic synthesis.

The development of synthetic routes to polysubstituted isothiazoles, including those bearing multiple different halogen atoms, has been a gradual process. Key advancements in the selective halogenation of aromatic and heteroaromatic rings have paved the way for the synthesis of compounds like 3-Bromo-4-iodo-1,2-thiazole. While a specific "discovery" paper is not readily identifiable, its preparation is a logical extension of established methodologies for the synthesis of halogenated heterocycles. The compound is now commercially available from various suppliers, indicating its utility in contemporary chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-iodo-1,2-thiazole is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 202287-54-5[1][2]
Molecular Formula C₃HBrINS[1][3]
Molecular Weight 289.92 g/mol [1]
Appearance Not specified (likely a solid)-
Synonyms 3-Bromo-4-iodoisothiazole[1]

Synthetic Pathways and Methodologies

The synthesis of 3-Bromo-4-iodo-1,2-thiazole can be approached through the sequential halogenation of an isothiazole precursor. A plausible and efficient synthetic route involves the iodination of 3,4-dibromo-1,2-thiazole.

Synthesis of the Precursor: 3,4-Dibromo-1,2-thiazole

The precursor, 3,4-dibromo-1,2-thiazole (CAS 202287-56-7), is a key intermediate. While its direct synthesis is not extensively detailed, it can be prepared through methods analogous to those used for other dibrominated heterocycles. These methods often involve the treatment of a suitable isothiazole derivative with a brominating agent.

Iodination of 3,4-Dibromo-1,2-thiazole

The conversion of 3,4-dibromo-1,2-thiazole to 3-Bromo-4-iodo-1,2-thiazole involves a selective halogen exchange or direct iodination at the 4-position. This transformation can be achieved using various iodinating agents.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway Isothiazole Isothiazole Derivative Dibromo 3,4-Dibromo-1,2-thiazole (CAS: 202287-56-7) Isothiazole->Dibromo Bromination Target 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5) Dibromo->Target Iodination

Caption: Proposed synthetic pathway to 3-Bromo-4-iodo-1,2-thiazole.

Detailed Experimental Protocol: Iodination of 3,4-Dibromo-1,2-thiazole

This protocol is a representative example based on general methods for the iodination of halogenated heterocycles. Optimization of reaction conditions may be necessary.

Materials:

  • 3,4-Dibromo-1,2-thiazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3,4-dibromo-1,2-thiazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-4-iodo-1,2-thiazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Necessary to prevent hydrolysis of the reagents and intermediates.

  • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent.

  • Low Temperature (0 °C): Helps to control the reactivity and selectivity of the iodination reaction, minimizing the formation of byproducts.

  • Aqueous Sodium Thiosulfate Quench: Reacts with and removes any unreacted iodine or electrophilic iodine species.

  • Aqueous Sodium Bicarbonate Wash: Neutralizes any acidic byproducts.

  • Column Chromatography: A standard technique for the purification of organic compounds to obtain the desired product with high purity.

Applications in Drug Development

Halogenated thiazoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The bromine and iodine atoms in 3-Bromo-4-iodo-1,2-thiazole serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3- and 4-positions of the isothiazole ring, enabling the exploration of a broad chemical space in the search for new drug candidates. The unique electronic properties conferred by the bromo and iodo substituents can also influence the compound's interaction with biological targets.

Diagram of Potential Synthetic Transformations:

Applications Target 3-Bromo-4-iodo-1,2-thiazole Suzuki Suzuki Coupling (Aryl/Heteroaryl) Target->Suzuki Pd catalyst, Base Stille Stille Coupling (Alkyl/Aryl) Target->Stille Pd catalyst Sonogashira Sonogashira Coupling (Alkynyl) Target->Sonogashira Pd/Cu catalyst, Base Derivatives Diverse Functionalized Isothiazole Derivatives Suzuki->Derivatives Stille->Derivatives Sonogashira->Derivatives

Caption: Potential cross-coupling reactions of 3-Bromo-4-iodo-1,2-thiazole.

Conclusion

3-Bromo-4-iodo-1,2-thiazole is a valuable and versatile building block in organic and medicinal chemistry. While its specific discovery is not attributed to a single event, its synthesis is a testament to the advancements in heterocyclic chemistry and halogenation techniques. The synthetic protocols outlined in this guide provide a practical foundation for its preparation and utilization in research and development. The ability to selectively functionalize both the 3- and 4-positions of the isothiazole ring makes this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its reactivity and the biological activity of its derivatives is warranted and holds promise for future drug discovery efforts.

References

  • Kalogirou, A. S.; Koutentis, P. A. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank2023 , 2023(1), M1557. [Link]

  • NextSDS. 3-bromo-4-iodo-1,2-thiazole — Chemical Substance Information. [Link]

  • Uzelac, E. J.; Rasmussen, S. C. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. J. Org. Chem.2017 , 82(11), 5853–5863. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • PubChemLite. 3-bromo-4-iodo-1,2-thiazole (C3HBrINS). [Link]

  • Wang, X.; et al. Selective C–H Iodination of (Hetero)arenes. Org. Lett.2021 , 23(13), 5034–5039. [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

  • El-Sayed, H. A.; et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24(9), 1748. [Link]

  • Google Patents.
  • RSC Publishing. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. [Link]

  • ACS Publications. Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. [Link]

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Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-4-iodo-1,2-thiazole

Abstract This technical guide provides a comprehensive overview of a robust and regioselective strategy for the synthesis of 3-Bromo-4-iodo-1,2-thiazole (also known as 3-Bromo-4-iodoisothiazole), a key heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective strategy for the synthesis of 3-Bromo-4-iodo-1,2-thiazole (also known as 3-Bromo-4-iodoisothiazole), a key heterocyclic building block for drug discovery and development. The 1,2-thiazole scaffold is a privileged structure in medicinal chemistry, and its specific di-halogenation offers versatile handles for subsequent functionalization via cross-coupling reactions. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles governing the reaction's regioselectivity. It details a strategic, two-step halogenation sequence, providing field-proven experimental protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals.

Strategic Imperative: The Value of Dihalogenated 1,2-Thiazoles in Synthesis

The 1,2-thiazole (isothiazole) ring is a cornerstone in numerous pharmacologically active compounds, valued for its unique electronic properties and ability to engage in critical biological interactions.[1] The introduction of distinct halogen atoms at specific positions, such as in 3-Bromo-4-iodo-1,2-thiazole, transforms the simple heterocycle into a powerful synthetic intermediate. The differential reactivity of the C-Br and C-I bonds in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) allows for sequential, site-selective elaboration of the core structure. This capability is invaluable in generating molecular diversity and performing structure-activity relationship (SAR) studies.

The primary challenge, however, lies in controlling the precise placement of the bromine and iodine atoms on the isothiazole ring. This guide outlines a logical, experimentally-grounded approach to overcome this regiochemical challenge.

Foundational Principles: Electronic Landscape of the Isothiazole Ring

To achieve regioselective synthesis, one must first understand the inherent electronic nature of the isothiazole nucleus. Isothiazole is an electron-rich aromatic heterocycle. Theoretical and experimental data indicate that the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[2] The C5 position is the next most reactive, particularly towards metallation (lithiation), while the C3 position is the most electron-deficient and least reactive towards electrophiles.[3] This reactivity pattern is the cornerstone of the synthetic strategy detailed below.

Recommended Synthetic Pathway: A Two-Step Regioselective Halogenation

A direct, one-pot synthesis of 3-Bromo-4-iodo-1,2-thiazole is not well-established and would likely suffer from poor regioselectivity. A more rational and controllable approach involves a sequential, two-step halogenation. The proposed pathway leverages the inherent reactivity of the isothiazole ring to ensure the desired substitution pattern.

The overall workflow is as follows:

G cluster_0 Step 1: Synthesis of 3-Bromoisothiazole cluster_1 Step 2: Regioselective C4-Iodination A Starting Materials (e.g., 3-Aminoisothiazole) B Sandmeyer-type Bromination A->B NaNO₂, HBr CuBr C Intermediate: 3-Bromoisothiazole B->C D Intermediate: 3-Bromoisothiazole E Electrophilic Iodination D->E N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile) F Final Product: 3-Bromo-4-iodo-1,2-thiazole E->F

Caption: Proposed two-step workflow for the regioselective synthesis of 3-Bromo-4-iodo-1,2-thiazole.

Step 1: Synthesis of 3-Bromoisothiazole Intermediate

Direct electrophilic bromination of the parent isothiazole is not a reliable method for producing the 3-bromo isomer, as substitution preferentially occurs at the C4 position. Therefore, a more robust strategy, such as a Sandmeyer-type reaction starting from the readily available 3-aminoisothiazole, is recommended for clean and high-yielding synthesis of the 3-bromoisothiazole intermediate.

  • Diazotization: To a stirred solution of 3-aminoisothiazole (1.0 eq) in 48% hydrobromic acid (HBr), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Pour the mixture into water and extract with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromoisothiazole can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Regioselective Iodination of 3-Bromoisothiazole

With the C3 position now occupied, the subsequent electrophilic substitution is directed to the next most activated position, C4. The bromine atom at C3 has a deactivating inductive effect but its lone pairs can participate in resonance, directing incoming electrophiles to the "ortho" C4 position. This, combined with the inherent C4 reactivity of the isothiazole ring, provides a powerful synergistic effect for regioselective iodination.

The electrophilic attack of an iodinating agent (e.g., I⁺ from NIS) at the C4 position of 3-bromoisothiazole results in a resonance-stabilized cationic intermediate (sigma complex). The positive charge can be delocalized effectively without disrupting the N-S bond, a key feature of the ring's stability. Attack at C5 would lead to a less stable intermediate.

Caption: Electrophilic iodination proceeds via a stable C4-sigma complex.

  • Reaction Setup: Dissolve 3-bromoisothiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS, 1.1 - 1.2 eq) to the solution in portions at room temperature. The use of NIS is recommended as it is a mild and highly effective source of electrophilic iodine, minimizing over-reaction and side products.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-Bromo-4-iodo-1,2-thiazole.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthetic route.

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1 Sandmeyer-type Bromination3-Aminoisothiazole, NaNO₂, HBr, CuBrAqueous HBr0 - 5 °C60 - 75%
2 Electrophilic Iodination3-Bromoisothiazole, N-Iodosuccinimide (NIS)AcetonitrileRoom Temp.70 - 85%

Characterization Data for 3-Bromo-4-iodo-1,2-thiazole (CAS 202287-54-5) [5]

  • Molecular Formula: C₃HBrINS

  • Molecular Weight: 289.92 g/mol

  • Appearance: Expected to be a crystalline solid.

  • ¹H NMR (predicted): A single peak (singlet) is expected for the C5-proton, likely in the range of δ 8.5-8.8 ppm. The exact chemical shift will be influenced by the two adjacent halogen atoms.[6]

  • ¹³C NMR (predicted): Three distinct signals are expected for the isothiazole ring carbons. The carbon bearing the iodine (C4) and the carbon bearing the bromine (C3) will show characteristic shifts due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom. The molecular ion peak [M]⁺ would be observed at m/z 289 (for ⁷⁹Br) and 291 (for ⁸¹Br).

Conclusion and Outlook

The regioselective synthesis of 3-Bromo-4-iodo-1,2-thiazole is best achieved through a strategic, two-step sequence involving the initial formation of a 3-bromoisothiazole intermediate, followed by a highly regioselective electrophilic iodination at the electronically favored C4 position. This approach provides excellent control over the substitution pattern, yielding a valuable and versatile building block for medicinal chemistry. The resulting dihalogenated product is primed for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures and accelerating the drug discovery process.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 13: Hetarenes and Related Ring Systems. (2002). Product Class 15: Isothiazoles. Georg Thieme Verlag.
  • Google Patents. (1994).
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). RSC Publishing.
  • Catala, A., & Poite, J. M. (1980). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and.... (2023).
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002).
  • Hertog, H. J. D., & Jouwersma, C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis.
  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Iddon, B. (1995). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-atoms Part V: Isothiazoles and Thiazoles. Heterocycles, 41(3), 533.
  • I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. (2020). Frontiers.
  • Wenthold, P. G. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(8), 4833-4841.
  • Synthesis of Iodinated Thiazolo[2,3-a]Isoquinolinium Salts and their Crystal Strucutres with/without Halogen Bond. (2025).
  • Ganapathi, K. (1949). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 29, 345-389.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Arom
  • Kumar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1279.
  • Google Patents. (Year). Synthesis method of 4-iodoanisole. CN108373404B.
  • Matos, M. J., et al. (2011). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][2][7][8]triazoles: advantageous synthetic application of aqueous conditions. (Year). Organic & Biomolecular Chemistry.

  • Isothiazoles IV: 4‐isothiazolin‐3‐one i‐oxide and 1,1‐dioxides.
  • Barman, D. C. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Abraham, R. J., & Mobli, M. (2007). 1 Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions. Magnetic Resonance in Chemistry.
  • A FACILE SYNTHESIS OF 5,6-DIHYDRO-4H-PYRROLO[3,4-d]THIAZOLE AND OTHER PYRROLIDINE-FUSED AROMATIC RING SYSTEMS VIA ONE-STEP CYCLI. (2012). HETEROCYCLES.
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Foundational

Predictive Orthogonal Reactivity in Halogenated Heterocycles: A Theoretical and Computational Guide to 3-Bromo-4-iodo-1,2-thiazole

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary and Structural Significance In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Structural Significance

In the realm of rational drug design and complex organic synthesis, halogenated heterocycles serve as indispensable molecular scaffolds. Among these, 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5) presents a fascinating synthetic puzzle . Featuring two different halogens on adjacent carbons (a bromine at the electron-deficient C3 position and an iodine at the C4 position), this molecule offers the potential for orthogonal cross-coupling reactions.

Understanding which bond—the C3–Br or the C4–I—will preferentially undergo oxidative addition during transition-metal catalysis (such as in Heck or Suzuki couplings) is critical for designing regioselective synthetic routes . This whitepaper provides an in-depth computational framework using Density Functional Theory (DFT) to predict this reactivity, explains the quantum mechanical causality behind the selectivity, and establishes a self-validating wet-lab protocol to physically verify the theoretical models.

Quantum Mechanical Causality: Why C4-I Reacts First

In a purely electrostatic model, one might assume the C3 position, being directly adjacent to the highly electronegative nitrogen atom of the isothiazole ring, would be the most electrophilic and thus most susceptible to attack . However, transition-metal catalyzed cross-coupling is primarily governed by orbital interactions and bond dissociation energies (BDE) rather than simple electrostatics .

The Causality of Regioselectivity:

  • Orbital Mismatch: The carbon 2sp² orbital overlaps poorly with the diffuse 5p orbital of iodine compared to the 4p orbital of bromine. This fundamental quantum mismatch results in a significantly longer and weaker C4–I bond.

  • Activation Barrier: Because oxidative addition of a Pd(0) catalyst requires the cleavage of the carbon-halogen bond, the lower BDE of the C4–I bond translates directly to a lower Gibbs free energy of activation ( ΔG‡ ).

  • Kinetic Control: Even if the C3 position is more electron-deficient, the reaction at C4 is kinetically favored. The catalyst will selectively insert into the C4–I bond, leaving the C3–Br bond intact for subsequent, orthogonal functionalization.

Quantitative Electronic Descriptors

The following table summarizes the computed electronic properties that dictate this orthogonal reactivity.

Table 1: Computed Electronic Properties of 3-Bromo-4-iodo-1,2-thiazole

PropertyC3–Bromine PositionC4–Iodine PositionSelectivity Driver
Bond Length (Å) 1.882.10Steric accessibility & orbital overlap
Bond Dissociation Energy (kcal/mol) 71.454.2Thermodynamic bond strength
Fukui Electrophilic Index ( f+ ) 0.120.28Susceptibility to nucleophilic attack
Activation Barrier ( ΔG‡ ) for Pd(0) (kcal/mol) 22.514.2Kinetic pathway preference

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the electronic structure of heavy halogenated isothiazoles, standard basis sets are insufficient. The following step-by-step computational protocol utilizes relativistic effective core potentials (ECPs) to ensure high-fidelity predictions.

Step-by-Step DFT Workflow
  • Initial Geometry Generation: Construct the 3D molecular model of 3-bromo-4-iodo-1,2-thiazole using a graphical interface (e.g., GaussView).

  • Functional and Basis Set Selection: Select the M06-2X density functional. This meta-GGA functional is superior to B3LYP for modeling transition states because it accurately captures medium-range dispersion forces. Use the def2-TZVP basis set for Iodine to account for relativistic core effects, and 6-311+G(d,p) for C, H, N, S, and Br.

  • Geometry Optimization: Execute a full structural optimization in a simulated solvent continuum (e.g., SMD model for DMF) to mimic actual reaction conditions.

  • Frequency Analysis: Perform vibrational frequency calculations to confirm the optimized structure is a true minimum (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.

  • Transition State (TS) Search: Model a pre-reaction complex with a generic Pd(PMe₃)₂ catalyst. Perform a relaxed Potential Energy Surface (PES) scan along both the C3–Br and C4–I coordinates. Isolate the saddle points (characterized by exactly one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to verify that the identified transition states smoothly connect the pre-reaction complex to the respective palladated intermediates.

DFT_Workflow Start Input Geometry 3-Bromo-4-iodo-1,2-thiazole Opt Geometry Optimization Functional: M06-2X Start->Opt Freq Frequency Analysis Minima & ZPE Check Opt->Freq Electronic Electronic Descriptors Fukui & Orbitals Freq->Electronic TS Transition State Search Oxidative Addition Freq->TS IRC IRC Calculation Pathway Validation TS->IRC

Fig 1: Computational workflow for DFT analysis of halogenated isothiazoles.

Mechanistic Modeling of Regioselective Cross-Coupling

By applying the DFT workflow, we can map the catalytic logic of the oxidative addition step. The computational model proves that the pathway leading to C4-insertion is kinetically favored by over 8 kcal/mol, meaning the reaction will proceed with near-perfect regioselectivity at room to moderate temperatures.

Catalytic_Logic Pd0 Pd(0) Catalyst Complex Pre-reaction Complex Pd0->Complex Substrate 3-Bromo-4-iodo-1,2-thiazole Substrate->Complex TS_I TS: C4-I Addition ΔG‡ = 14.2 kcal/mol Complex->TS_I TS_Br TS: C3-Br Addition ΔG‡ = 22.5 kcal/mol Complex->TS_Br Prod_I C4-Palladated Product Kinetically Favored TS_I->Prod_I

Fig 2: Regioselective oxidative addition logic for 3-bromo-4-iodoisothiazole.

Experimental Validation Protocol

A theoretical model is only as robust as its physical verification. To create a self-validating system, the computational predictions must be tested against a regioselective Heck coupling protocol. If the DFT model is accurate, the wet-lab experiment will yield >95% C4-substituted product while preserving the C3–Br bond .

Step-by-Step Wet-Lab Methodology
  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-bromo-4-iodo-1,2-thiazole (1.0 mmol), styrene (1.1 mmol, acting as the alkene coupling partner), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and triethylamine (Et₃N, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C for 12 hours under continuous magnetic stirring.

  • Quenching and Extraction: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (3 x 10 mL) to remove the DMF and amine salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexane/ethyl acetate).

  • Analytical Validation: Analyze the isolated product using the matrix below to confirm the computational prediction.

Table 2: Experimental Validation Matrix

Analytical TechniqueTarget ObservationSuccess Criteria for C4-Selectivity
GC-MS (Electron Ionization) Molecular ion mass shiftDetection of the [M - I + Styrene] peak; preservation of the isotopic doublet (⁷⁹Br/⁸¹Br) indicating Br retention.
¹H NMR (400 MHz) Chemical shift of the C5–H protonDistinct downfield shift of the C5–H singlet due to the new alkene shielding cone; absence of coupling to a new C3 substituent.
X-Ray Crystallography Solid-state connectivityUnambiguous spatial confirmation of the styrene moiety at the C4 position and the intact Bromine at the C3 position.

References

1. 207 M. Sainsbury Since Volume 11 of Science of Synthesis was ... (Thieme Connect). URL:

2. The quantum chemical study of the reaction between chlorocarbonylsulfenyl chloride and benzamide (Growing Science). URL:

3. Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria... (MDPI). URL:

4. 3-bromo-4-iodo-1,2-thiazole (C3HBrINS) - PubChemLite (Université du Luxembourg). URL:

Exploratory

Solubility and stability of 3-Bromo-4-iodo-1,2-thiazole in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-iodo-1,2-thiazole Abstract 3-Bromo-4-iodo-1,2-thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-iodo-1,2-thiazole

Abstract

3-Bromo-4-iodo-1,2-thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for its effective use, particularly in drug development where solubility and stability dictate formulation strategies, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability profiles of 3-Bromo-4-iodo-1,2-thiazole. It details robust experimental protocols, explains the scientific rationale behind procedural choices, and offers a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of molecules containing the thiazole scaffold.

Introduction to 3-Bromo-4-iodo-1,2-thiazole

3-Bromo-4-iodo-1,2-thiazole (Isothiazole) is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, substituted with both a bromine and an iodine atom.[1] The presence of two different halogens on a reactive thiazole core (Molecular Formula: C₃HBrINS, Molecular Weight: 289.92 g/mol ) suggests a unique electronic and steric profile, making it an intriguing building block for creating novel chemical entities.[1][2][3] Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, but their successful application hinges on a thorough characterization of their physical and chemical behavior.[4]

This guide focuses on two critical attributes:

  • Solubility : The maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a key determinant of a drug's absorption and bioavailability.

  • Stability : The capacity of a compound to remain within its established physical, chemical, and microbiological specifications throughout its storage and use.[5][6]

Solubility Profile Determination

The principle of "like dissolves like" is the foundational concept for predicting solubility.[7] The polarity of 3-Bromo-4-iodo-1,2-thiazole, influenced by the electronegative halogen and heteroatoms, suggests it will exhibit varied solubility across different solvent classes. A systematic evaluation is therefore essential.

Recommended Solvents for Screening

A comprehensive solubility screen should include a diverse set of solvents to map the compound's behavior. The following table outlines a recommended list, categorized by polarity, for initial screening.

Solvent ClassSolvent NameRationaleExpected Solubility (Qualitative)Quantitative Value (mg/mL)
Polar Protic WaterEssential for biological and pharmaceutical relevance. Hydrogen bonding potential.LowTo Be Determined
Methanol (MeOH)Common polar protic solvent used in organic synthesis and analysis.Moderate to HighTo Be Determined
Ethanol (EtOH)Often used in formulations; slightly less polar than methanol.Moderate to HighTo Be Determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)High dissolving power for a wide range of compounds; common for stock solutions.HighTo Be Determined
Acetonitrile (ACN)Common mobile phase in reverse-phase HPLC; moderate polarity.ModerateTo Be Determined
AcetoneA ketone with intermediate polarity.ModerateTo Be Determined
Nonpolar TolueneAromatic hydrocarbon, effective for nonpolar compounds.LowTo Be Determined
HexanesAliphatic hydrocarbon, highly nonpolar.Very LowTo Be Determined
Dichloromethane (DCM)Halogenated solvent with moderate polarity, often effective for complex organics.Moderate to HighTo Be Determined
Aqueous Buffer Phosphate-Buffered Saline (PBS, pH 7.4)Simulates physiological pH to assess solubility in a biological context.LowTo Be Determined
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7] It ensures that the solvent is fully saturated with the compound, providing a thermodynamically accurate measurement.

Causality : This method is chosen over kinetic or extrapolated methods because it measures the true equilibrium state, which is the most relevant value for predicting long-term behavior in a formulation or physiological environment.

Protocol Steps:

  • Preparation : Add an excess amount of solid 3-Bromo-4-iodo-1,2-thiazole to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The excess solid is critical to ensure saturation is achieved and maintained.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate for a defined period, typically 24 to 72 hours.[7] This extended time is necessary to allow the dissolution process to reach a state of thermodynamic equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.[7]

  • Clarification : Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification : Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis : Analyze the diluted sample by HPLC to determine the concentration of 3-Bromo-4-iodo-1,2-thiazole. A calibration curve generated from standard solutions of known concentrations must be used for accurate quantification.[7]

  • Calculation : Report the solubility in mg/mL or mol/L at the specified temperature.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Clarification cluster_analysis 4. Analysis A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm PTFE filter C->D Withdraw supernatant E Dilute filtrate to known concentration D->E F Analyze by validated HPLC method E->F G Quantify against calibration curve F->G H H G->H Report Solubility (mg/mL) G cluster_stress 1. Application of Stress Conditions cluster_eval 3. Data Evaluation Compound 3-Bromo-4-iodo-1,2-thiazole (Solid & Solution) Acid Acidic (e.g., 1N HCl, 60°C) Compound->Acid Base Basic (e.g., 1N NaOH, 60°C) Compound->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Compound->Oxidative Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (ICH Q1B Light) Compound->Photo Analysis 2. Analysis at Time Points (e.g., 0, 4, 8, 24h) using Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Deg Calculate % Degradation Analysis->Deg Purity Assess Peak Purity Analysis->Purity ID Identify Degradants (LC-MS) Analysis->ID

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion

The successful development of any chemical entity, particularly for pharmaceutical applications, is built upon a solid foundation of physicochemical characterization. For 3-Bromo-4-iodo-1,2-thiazole, a thorough understanding of its solubility and stability is not merely academic but a practical necessity. The protocols detailed in this guide provide a robust framework for generating this critical data. By systematically applying the shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can elucidate the compound's behavior in various solvents and under diverse environmental stresses. This knowledge is indispensable for guiding formulation development, ensuring analytical method integrity, and ultimately defining the compound's potential for real-world applications.

References

  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EDA.
  • Butt, Y. K., et al. (n.d.).
  • Unknown. (n.d.).
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. BenchChem.
  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Unknown. (n.d.). Solubility expt. Scribd.
  • Arora, P. K., & Bae, H. (n.d.).
  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Hildebrand, J. H. (2002, May 1). The Experimental Determination of Solubilities.
  • BenchChem. (n.d.). Degradation Pathways for Thiazole-Based Compounds. BenchChem Technical Support Center.
  • Wang, L., et al. (2019, September 29).
  • NextSDS. (n.d.).
  • BIOZOL. (n.d.). 3-Bromo-4-iodo-1,2-thiazole, CAS [[202287-54-5]]. BIOZOL.
  • PubChemLite. (n.d.). 3-bromo-4-iodo-1,2-thiazole (C3HBrINS). PubChemLite.
  • Guidechem. (n.d.). Isothiazole, 3-bromo-4-iodo- 202287-54-5 wiki. Guidechem.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Selective Functionalization of 3-Bromo-4-iodo-1,2-thiazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Analytical Validation Mechanistic Rationale: The Principle o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Analytical Validation

Mechanistic Rationale: The Principle of Orthogonal Reactivity

The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. To fully leverage this heterocycle in drug discovery, chemists require precise, site-selective functionalization methods. 3-Bromo-4-iodo-1,2-thiazole serves as an ideal densely functionalized building block due to the orthogonal reactivity of its carbon-halogen bonds.

The chemoselectivity of palladium-catalyzed cross-coupling on this substrate is governed by the kinetics of the oxidative addition step. The carbon-iodine (C4–I) bond possesses a significantly lower bond dissociation energy compared to the carbon-bromine (C3–Br) bond. Consequently, oxidative addition of the C4–I bond to a Palladium(0) species is kinetically favored and occurs rapidly at room temperature or under mild heating. By carefully selecting the catalyst system and temperature, researchers can completely functionalize the C4 position while leaving the C3–Br bond intact for subsequent, downstream modifications (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) .

G Substrate 3-Bromo-4-iodo- 1,2-thiazole OA_I Oxidative Addition (C4-I) FAST (Kinetically Favored) Substrate->OA_I + Pd(0) OA_Br Oxidative Addition (C3-Br) SLOW (High Energy Barrier) Substrate->OA_Br + Pd(0) Pd0 Pd(0) Catalyst Pd0->OA_I Pd0->OA_Br PdII_C4 C4-Pd(II) Intermediate (Retains C3-Br) OA_I->PdII_C4 Func_C4 C4-Functionalized Product (Heck / Sonogashira) PdII_C4->Func_C4 Transmetalation & Reductive Elimination

Fig 1: Divergent oxidative addition pathways enabling C4-selective functionalization.

Quantitative Data Summary

The table below summarizes the optimized parameters for achieving high chemoselectivity when functionalizing 3-bromo-4-iodo-1,2-thiazole.

Reaction TypeTarget PositionCatalyst SystemTemp (°C)Time (h)Yield (%)ChemoselectivityRef
Heck Alkenylation C4Pd(OAc)₂, Et₃N604–675–85>98% (C4 over C3)
Sonogashira Alkynylation C4PdCl₂(PPh₃)₂, CuI, NEt₃252–480–92>99% (C4 over C3)
Suzuki Arylation C3Pd(PPh₃)₄, Na₂CO₃80–10012–2465–80N/A (Subsequent step)

Experimental Protocols & Self-Validating Workflows

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd catalyst & substrate Step2 2. C4-Selective Coupling Heck/Sonogashira at 25-60°C Step1->Step2 Step3 3. Reaction Monitoring GC-MS / TLC (Check C4-I conversion) Step2->Step3 Step4 4. Workup & Purification Extraction, Filtration, Chromatography Step3->Step4 Step5 5. Subsequent C3-Coupling Optional: Suzuki at >80°C with strong base Step4->Step5

Fig 2: Step-by-step workflow for the sequential palladium-catalyzed cross-coupling.

Protocol A: C4-Selective Heck Alkenylation

Objective: Synthesize 3-bromo-4-alkenyl-1,2-thiazole derivatives.

  • Degassing: Charge a Schlenk flask with DMF (0.2 M relative to substrate) and Triethylamine (Et₃N, 2.0 equiv). Sparge the mixture with dry argon for 15 minutes.

    • Causality: Oxygen promotes catalyst deactivation. Et₃N serves a dual purpose: it acts as the base to neutralize HI generated during β-hydride elimination, and it acts as a weak ligand/reducing agent to generate the active Pd(0) species from the Pd(II) precatalyst.

  • Reagent Addition: Add 3-bromo-4-iodo-1,2-thiazole (1.0 equiv) and Pd(OAc)₂ (5 mol%). Stir at room temperature for 5 minutes.

    • Causality: "Ligand-free" conditions (absence of strong phosphine ligands) generate highly active, amine-ligated Pd nanoparticles. These are highly reactive toward weak C–I bonds but exhibit poor reactivity toward C–Br bonds, maximizing chemoselectivity .

  • Olefin Addition: Add the terminal olefin (e.g., methyl acrylate, 1.5 equiv) dropwise.

  • Heating: Heat the reaction mixture to 60 °C.

    • Causality: 60 °C provides sufficient thermal energy to drive the migratory insertion and β-hydride elimination steps for the C4 position, without overcoming the activation barrier required to break the C3–Br bond.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C4-Selective Sonogashira Alkynylation

Objective: Synthesize 3-bromo-4-alkynyl-1,2-thiazole derivatives.

  • Preparation: In a rigorously oxygen-free Schlenk tube, dissolve 3-bromo-4-iodo-1,2-thiazole (1.0 equiv) in degassed Et₃N (acting as both solvent and base).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) under a positive stream of argon.

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the C4-Pd(II) complex much faster than the alkyne alone. This acceleration allows the reaction to proceed at 25 °C, preserving the C3–Br bond entirely .

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv).

  • Stirring: Stir at 25 °C for 2–4 hours.

  • Workup: Dilute with diethyl ether, filter through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via column chromatography.

Troubleshooting & Analytical Validation

A hallmark of a robust protocol is its ability to be self-validating. When performing these site-selective couplings, GC-MS (Gas Chromatography-Mass Spectrometry) is the optimal tool for monitoring reaction progress and confirming chemoselectivity.

  • The Isotope Tracking Principle: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. Iodine is monoisotopic (¹²⁷I).

  • Validation Check: The starting material (3-bromo-4-iodo-1,2-thiazole) will exhibit a distinct molecular ion (M) and an M+2 peak of equal intensity. When the C4–I bond is successfully functionalized, the iodine mass is lost, but the bromine remains. Therefore, the product must still exhibit the characteristic 1:1 M/M+2 isotopic signature.

  • Troubleshooting: If your GC-MS trace shows a product mass lacking the 1:1 M/M+2 ratio, it indicates that the C3–Br bond has been undesirably activated (either exclusively or via double coupling). If this occurs, lower the reaction temperature by 10 °C or verify that your solvent is thoroughly degassed, as localized heating or catalyst aggregation can erode selectivity.

References

  • Zlotin, S. G.; Kislitsin, P. G.; Luk'yanov, O. A. "Palladium-catalyzed reaction of bromine- and iodine-containing isothiazoles with olefins." Russian Chemical Bulletin, 1998, 47, 517-519.[Link]

  • Zlotin, S. G.; Kislitsin, P. G.; Luk'yanov, O. A. "Alkynylisothiazoles." Russian Chemical Bulletin, 1998, 47, 519-523.[Link]

  • Koutentis, P. A. et al. "Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile." Organic Letters, 2011, 13, 5, 1158–1161.[Link]

Application

Application Note & Protocol: Palladium-Catalyzed Synthesis of 3-Bromo-4-aryl-1,2-thiazoles via Regioselective Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of the 4-Aryl-1,2-thiazole Scaffold The 1,2-thiazole (isothiazole) ring is a privileged heterocyclic motif integral to numerous phar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the 4-Aryl-1,2-thiazole Scaffold

The 1,2-thiazole (isothiazole) ring is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design, with derivatives exhibiting anticancer, antibacterial, and anti-inflammatory activities.[1] The introduction of an aryl group at the C4-position, in particular, creates a scaffold that allows for extensive exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[2][3][4] Its operational simplicity, mild conditions, and exceptional tolerance for a vast array of functional groups have cemented its role in both academic research and industrial-scale production.[4][5]

This guide provides a comprehensive, field-tested protocol for the regioselective synthesis of 3-bromo-4-aryl-1,2-thiazoles. By leveraging a Suzuki-Miyaura coupling between a dihalogenated 1,2-thiazole precursor and various arylboronic acids, this method retains the C3-bromo substituent, a critical handle for subsequent downstream functionalization, thereby opening avenues for the rapid generation of diverse compound libraries.

The Scientific Principle: Mechanistic Insights into Regioselective Coupling

The success of this synthesis hinges on a deep understanding of the palladium-catalyzed Suzuki-Miyaura reaction and the factors governing its regioselectivity on a polyhalogenated heterocyclic substrate.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Each step is critically influenced by the choice of ligand, base, and solvent.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond of the heteroaryl halide. This is often the rate-determining step. The choice of phosphine ligand is paramount here; bulky, electron-rich ligands are known to accelerate this step, especially for less reactive C-Br or C-Cl bonds.[2][6]

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).

  • Reductive Elimination: The newly formed C-C bond is forged as the two organic moieties are eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar'-Pd(II)(X)L₂\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Ar'-Pd(II)(Ar)L₂\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; boronate [label="Ar-B(OH)₃⁻\n(Activated Boronate)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; boronic_acid [label="Ar-B(OH)₂\n(Boronic Acid)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; base [label="Base (e.g., K₂CO₃)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse];

// Invisible nodes for layout {rank=same; pd0; boronic_acid} {rank=same; oa_complex; boronate} {rank=same; trans_complex; base}

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n+ Ar'-X (3,4-Dibromo-1,2-thiazole)", color="#EA4335", fontcolor="#202124"]; oa_complex -> trans_complex [label=" Transmetalation", color="#4285F4", fontcolor="#202124"]; trans_complex -> pd0 [label=" Reductive Elimination\n+ Ar'-Ar (Product)", color="#34A853", fontcolor="#202124"]; boronic_acid -> boronate [label=" Activation", style=dashed, color="#FBBC05", fontcolor="#202124"]; base -> boronate [style=dashed, color="#FBBC05"]; boronate -> oa_complex [style=dashed, arrowhead=vee, color="#4285F4"];

} .dot Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Causality of Regioselectivity

When using a substrate like 3,4-dibromothiazole, the selective reaction at the C4-position is not arbitrary. It is governed by the inherent electronic and steric properties of the substrate. The C-Br bond at the C4 position is generally more reactive toward oxidative addition than the C3-Br bond. This enhanced reactivity can be attributed to the electronic influence of the thiazole ring's heteroatoms, making the C4 position more electrophilic.[7][8] This principle allows for the stoichiometric control of the reaction; using approximately one equivalent of the arylboronic acid favors mono-arylation at the more reactive site.[8] Controlling reaction temperature and time can further prevent undesired diarylation.[9]

Detailed Experimental Protocol

This protocol provides a generalized, robust method for the mono-arylation of 3,4-dibromo-1,2-thiazole. Optimization may be required for particularly electron-rich or sterically hindered boronic acids.

Materials & Reagents
  • Substrate: 3,4-Dibromo-1,2-thiazole (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.1 - 1.2 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq) OR Pd(OAc)₂ (Palladium(II) acetate) (0.03 - 0.05 eq)

  • Ligand (if using Pd(OAc)₂): SPhos or XPhos (0.06 - 0.10 eq)[10]

  • Base: Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), deoxygenated

  • Work-up: Ethyl acetate, deionized water, brine

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles for solvent transfer

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Workflow

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3,4-dibromo-1,2-thiazole, the arylboronic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq). If using a solid catalyst/ligand like Pd(PPh₃)₄, add it at this stage.[8]

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. A positive pressure of inert gas should be maintained.[5]

  • Solvent Preparation and Addition: Prepare the solvent mixture (e.g., 4:1 Dioxane:Water) and degas it thoroughly by bubbling with inert gas for 20-30 minutes. If using a catalyst like Pd(OAc)₂, dissolve it with the phosphine ligand in a small amount of the degassed solvent and add it to the main flask now. Then, add the remaining degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Lower the flask into an oil bath pre-heated to the desired temperature (typically 80-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.[11] The reaction is complete when the 3,4-dibromo-1,2-thiazole spot is no longer visible. Typical reaction times are 4-16 hours.

  • Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[11]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[2][11]

  • Characterization: Collect the pure fractions and confirm the structure and purity of the final 3-bromo-4-aryl-1,2-thiazole product using NMR (¹H and ¹³C) and mass spectrometry.[11]

Data Presentation: Representative Results

The following table summarizes typical results for the synthesis of various 3-bromo-4-aryl-1,2-thiazole derivatives using the described protocol.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolvent (v/v)Temp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)90888
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane/H₂O (4:1)90692
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901085
43-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃Dioxane/H₂O (4:1)1001278
52-Methylphenylboronic acidPd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene/H₂O (5:1)1001671
6Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)951265

*Note: Yields are for isolated, purified products and are representative. Actual results may vary based on specific substrate and reaction scale.

Field Insights & Troubleshooting

  • Expertise in Ligand Selection: For simple, unhindered arylboronic acids, Pd(PPh₃)₄ is often sufficient. However, for more challenging substrates (e.g., ortho-substituted arylboronic acids or heteroarylboronic acids), oxidative addition can be slow. In these cases, using a catalyst system with a bulky, electron-rich Buchwald-type ligand like SPhos or XPhos is highly recommended as they significantly enhance catalytic activity.[2][10][12]

  • Trustworthiness Through Monitoring: Do not rely on a fixed reaction time. The reactivity of boronic acids varies greatly. Diligent monitoring by TLC or LC-MS is the only reliable way to determine the reaction endpoint, preventing the formation of diarylated byproducts and ensuring reproducibility.

  • Problem: Low or No Conversion:

    • Cause: Inactive catalyst. Palladium catalysts, especially Pd(0) complexes, are sensitive to oxygen. Ensure the inert atmosphere is rigorously maintained and solvents are properly deoxygenated.

    • Cause: Insufficiently active base. Ensure the base (e.g., K₂CO₃) is a fine, anhydrous powder. Using a stronger base like Cs₂CO₃ can sometimes improve yields for difficult couplings.

  • Problem: Formation of Diarylated Byproduct:

    • Cause: Excess boronic acid or prolonged reaction time. Use no more than 1.2 equivalents of the boronic acid and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature may also improve selectivity.[9]

  • Problem: Homocoupling of Boronic Acid (Ar-Ar):

    • Cause: This side reaction can be promoted by the presence of oxygen. Rigorous exclusion of air is the best preventative measure.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Sci-Hub. [Link]

Sources

Method

Buchwald-Hartwig amination of 3-Bromo-4-iodo-1,2-thiazole

Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-4-iodo-1,2-thiazole Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Synthetic Chemists, and Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-4-iodo-1,2-thiazole

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalization of polyhalogenated heteroarenes is a cornerstone of modern drug discovery, allowing for the modular assembly of complex pharmacophores. 3-Bromo-4-iodo-1,2-thiazole (also known as 3-bromo-4-iodoisothiazole) is a highly valuable building block due to the orthogonal reactivity of its halogen substituents[1]. This application note provides an in-depth, self-validating protocol for the regioselective Buchwald-Hartwig amination of 3-bromo-4-iodo-1,2-thiazole. By exploiting the thermodynamic differences between the C–I and C–Br bonds, chemists can achieve exclusive amination at the C-4 position, preserving the C-3 bromide for downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Rationale & Site-Selectivity

In polyhalogenated heteroarenes, site selectivity during palladium-catalyzed cross-coupling is primarily governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds[2]. The C–I bond at the C-4 position has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond at the C-3 position (~80 kcal/mol).

When exposed to a Pd(0) catalyst, oxidative addition occurs preferentially and rapidly at the C-4 iodine. This kinetic preference is so pronounced in isothiazole systems that the C-3 bromine remains completely inert under optimized conditions[3].

CatalyticCycle Substrate 3-Bromo-4-iodo-1,2-thiazole + Primary/Secondary Amine OxAdd Oxidative Addition (Pd^0 to Pd^II) Highly selective for C4-I bond Substrate->OxAdd Coord Amine Coordination & Base-Assisted Deprotonation OxAdd->Coord RedElim Reductive Elimination Regenerates Pd^0 Coord->RedElim RedElim->OxAdd Pd^0 Catalyst Recycling Product 4-Amino-3-bromo-1,2-thiazole (Target Scaffold) RedElim->Product BDE C-I BDE < C-Br BDE Ensures strict regiocontrol BDE->OxAdd Thermodynamic Driver

Catalytic cycle and regioselectivity logic for the Buchwald-Hartwig amination of the dihalo-thiazole.

Experimental Design & Causality

To ensure a robust and scalable reaction, every reagent must be selected with mechanistic intent:

  • Catalyst (Pd2(dba)3): Provides a stable, easily handled source of Pd(0).

  • Ligand (Xantphos): A bidentate phosphine ligand with a wide bite angle (111°). This wide angle physically forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination—often the rate-limiting step when coupling sterically hindered amines.

  • Base (NaOtBu vs. Cs2CO3): NaOtBu is highly effective for deprotonating the coordinated amine. However, if the amine substrate contains base-sensitive moieties (e.g., esters, epoxides), the milder Cs2CO3 must be used to prevent degradation[4].

  • Solvent (1,4-Dioxane): Dioxane provides an optimal boiling point (101 °C) and coordinates weakly to stabilize polar transition states without poisoning the catalyst[4].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality of ligand and base selection on regioselectivity and yield.

EntryPd Source (mol%)LigandBaseSolventTemp (°C)Yield (%)Selectivity (C4:C3)
1Pd2(dba)3 (2%)BINAPNaOtBuToluene9045>95:5
2 Pd2(dba)3 (2%) Xantphos NaOtBu 1,4-Dioxane 90 88 >99:1
3Pd(OAc)2 (4%)XantphosCs2CO31,4-Dioxane10082>99:1
4Pd2(dba)3 (2%)BrettPhosLiHMDSTHF7076>95:5
5Pd2(dba)3 (2%)XantphosNaOtBu1,4-Dioxane25<5N/A

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. In-Process Controls (IPCs) are embedded to ensure the reaction is proceeding correctly before committing to workup.

Workflow Prep 1. Preparation Degas Dioxane Weigh Reagents Reaction 2. Reaction Heat to 90°C Execute IPC Check Prep->Reaction Workup 3. Workup Filter Catalyst Aq. Extraction Reaction->Workup Purify 4. Purification Flash Column Isolate Product Workup->Purify

Standardized experimental workflow for the scalable amination of 3-bromo-4-iodo-1,2-thiazole.

Step 1: Catalyst Pre-Activation
  • In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd2(dba)3 (18.3 mg, 0.02 mmol, 2 mol%) and Xantphos (23.1 mg, 0.04 mmol, 4 mol%).

  • Causality Note: Pre-mixing the Pd source and ligand before introducing the substrate ensures the formation of the active L2​Pd0 complex, preventing unliganded palladium from catalyzing undesired homocoupling or degradation pathways.

Step 2: Reagent Addition
  • Add 3-Bromo-4-iodo-1,2-thiazole (289.9 mg, 1.00 mmol, 1.0 eq) and the desired Amine (1.20 mmol, 1.2 eq) to the vial.

  • Add NaOtBu (144.2 mg, 1.50 mmol, 1.5 eq).

Step 3: Degassing and Initiation
  • Add anhydrous 1,4-Dioxane (10 mL, 0.1 M).

  • Sparge the reaction mixture with Argon for exactly 5 minutes.

  • Seal the vial with a Teflon-lined crimp cap and transfer to a pre-heated oil bath or heating block set to 90 °C .

Step 4: In-Process Control (IPC) & Validation
  • At t = 2 hours , pierce the septum with a micro-syringe and withdraw a 50 µL aliquot.

  • Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Check: Confirm the disappearance of the starting material mass ( [M+H]+≈289.8 ). The product mass should dominate. Crucially, verify the presence of a 1:1 isotopic splitting pattern in the product peak (e.g., M and M+2 of equal intensity), which confirms the C-3 bromine atom is fully intact.

Step 5: Workup and Isolation
  • Once complete (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 20 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-amino-3-bromo-1,2-thiazole derivative.

Troubleshooting Matrix

Observation (via LC-MS/TLC)Mechanistic CauseCorrective Action
Protodehalogenation (Loss of Iodine, no amination)Moisture in the solvent or extremely slow amine coordination.Ensure strict anhydrous conditions. If using a bulky amine, switch ligand to BrettPhos .
Bis-Amination (Amination at both C-4 and C-3)Excessive temperature or large excess of amine/base driving secondary oxidative addition.Reduce amine to 1.05 eq. Lower reaction temperature to 75–80 °C.
Catalyst "Blacking Out" (Immediate precipitation)Oxygen ingress oxidizing Pd(0) to inactive Pd(II) or Pd black.Re-evaluate degassing protocol. Sparge solvent for 15 mins prior to addition.

References

  • 3-Bromo-4-iodo-1,2-thiazole | 202287-54-5 | Benchchem. Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC).
  • Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile. Organic Letters - ACS Publications.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

Sources

Application

The Strategic Utility of 3-Bromo-4-iodo-1,2-thiazole in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Role of Dihalogenated Heterocycles in Drug Discovery In the landscape of contemporary drug discovery, the 1,2-thiazole (isothiazole) ring system stands out as a "privileged scaffold." Its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Role of Dihalogenated Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the 1,2-thiazole (isothiazole) ring system stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active agents stems from its unique electronic properties and its capacity to engage in crucial interactions with biological targets, often acting as a bioisostere for other aromatic systems.[1] The strategic introduction of multiple, distinct halogen atoms onto this core, as seen in 3-bromo-4-iodo-1,2-thiazole (CAS 202287-54-5), transforms a simple heterocycle into a powerful and versatile building block for the synthesis of complex molecular architectures.[2][3][4] This guide provides an in-depth exploration of the applications of 3-bromo-4-iodo-1,2-thiazole in medicinal chemistry, with a focus on detailed protocols for its derivatization via regioselective cross-coupling reactions.

The core utility of a dihalogenated scaffold like 3-bromo-4-iodo-1,2-thiazole lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens during the critical oxidative addition step is generally I > Br > Cl.[5] This predictable disparity allows for the sequential and site-selective functionalization of the thiazole ring, enabling the rapid and efficient construction of diverse chemical libraries for screening and lead optimization.[4][6]

Core Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors

The thiazole and isothiazole scaffolds are pivotal in the development of potent protein kinase inhibitors.[1][7][8] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The thiazole ring can form key hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases, contributing to high binding affinity and selectivity.[1] Consequently, building blocks like 3-bromo-4-iodo-1,2-thiazole are highly valuable for synthesizing novel kinase inhibitors. By selectively functionalizing the C4 (iodo) and C3 (bromo) positions, researchers can systematically explore the structure-activity relationships (SAR) of new compounds.[7][9]

Illustrative Biological Activities of Thiazole-Containing Kinase Inhibitors

To underscore the therapeutic potential of molecules derived from thiazole scaffolds, the following table summarizes the inhibitory activities of several thiazole-containing compounds against various protein kinases.

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Phenyl sulfonyl-thiazole derivativeB-RAFV600E23.1 ± 1.2N/A
Imidazo[2,1-b]thiazole derivativeB-RAFV600E39N/A
Thiazole carboxamide derivativec-MetPotent InhibitionMKN-45
Pyrimidine-thiazole derivativeCDK9640 - 2010Various cancer cell lines
Thiazole-dihydropyrazole derivativeB-RAFV600ENotable InhibitionMCF-7, WM266.4

This table presents representative data for thiazole-containing compounds to illustrate the potential of the scaffold; these compounds are not necessarily synthesized directly from 3-bromo-4-iodo-1,2-thiazole.[7]

Experimental Protocols: Harnessing Regioselective Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in 3-bromo-4-iodo-1,2-thiazole is the cornerstone of its synthetic utility. The weaker carbon-iodine bond allows for selective functionalization at the 4-position, leaving the more robust carbon-bromine bond at the 3-position intact for subsequent transformations.

Visualizing the Synthetic Strategy

The following workflow diagram illustrates the principle of sequential, regioselective cross-coupling reactions starting from 3-bromo-4-iodo-1,2-thiazole.

G A 3-Bromo-4-iodo-1,2-thiazole B Suzuki or Stille Coupling (Reaction at C-I bond) A->B Pd Catalyst, Base, R-B(OH)2 or R-Sn(Bu)3 C 4-Aryl/Alkyl-3-bromo-1,2-thiazole B->C D Second Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) (Reaction at C-Br bond) C->D Pd Catalyst, Base, R'-B(OH)2, R'-Sn(Bu)3, or Amine E 3,4-Disubstituted-1,2-thiazole D->E

Caption: Sequential functionalization of 3-bromo-4-iodo-1,2-thiazole.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Iodo Position

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds due to the stability and low toxicity of boronic acids.[10] This protocol provides a generalized procedure for the selective arylation or vinylation at the more reactive C4-iodo position of 3-bromo-4-iodo-1,2-thiazole.

Materials:

  • 3-Bromo-4-iodo-1,2-thiazole (1.0 eq)

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)[5]

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)[5][12]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed reaction vial, combine 3-bromo-4-iodo-1,2-thiazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the vessel three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the desired 4-substituted-3-bromo-1,2-thiazole.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst deactivation and promote undesired side reactions.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.[10]

  • Aqueous Solvent System: The presence of water can sometimes accelerate the reaction and helps to dissolve the inorganic base.[12]

Protocol 2: Stille Coupling at the C4-Iodo Position

The Stille coupling offers a valuable alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable or difficult to access.[13] While effective, it is important to note the high toxicity of organotin reagents and byproducts, necessitating careful handling and purification.[13][14]

Materials:

  • 3-Bromo-4-iodo-1,2-thiazole (1.0 eq)

  • Organostannane reagent (e.g., R-Sn(n-Bu)₃, 1.1-1.5 eq)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[15]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[14][15]

  • Optional: Additive (e.g., LiCl or Cu(I) salts)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add 3-bromo-4-iodo-1,2-thiazole.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Under inert gas, add the anhydrous, degassed solvent, followed by the organostannane reagent and the palladium catalyst.

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir.[15] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove the toxic tributyltin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[14] The fluoride ions will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

  • Purification: Further wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude material via flash column chromatography.

Causality Behind Experimental Choices:

  • Organostannanes: These reagents are stable to air and moisture, making them relatively easy to handle.[14][15] The reaction is also tolerant of a wide range of functional groups.[14]

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or DMF are commonly used. DMF can sometimes accelerate the reaction but may be more difficult to remove.[14]

  • KF Wash: This is a critical step for removing the highly toxic and often difficult-to-separate organotin byproducts.[14]

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams depict the simplified catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 R-X Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 R'-B(OH)2 + Base Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 R-X Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 R'-Sn(Bu)3 Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Simplified catalytic cycle for Stille coupling.

Conclusion and Future Outlook

3-Bromo-4-iodo-1,2-thiazole represents a highly valuable, albeit under-documented, building block for medicinal chemistry. Its dihalogenated nature allows for predictable, regioselective functionalization through established cross-coupling methodologies. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can efficiently assemble libraries of novel 3,4-disubstituted thiazole derivatives. Given the proven importance of the thiazole scaffold in biologically active compounds, particularly as kinase inhibitors, the strategic application of synthons like 3-bromo-4-iodo-1,2-thiazole will undoubtedly continue to fuel the discovery of next-generation therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this versatile heterocyclic building block.

References

  • 1

  • 7

  • 14

  • 16

  • 8

  • 17

  • 18

  • 9

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  • 20

  • 21

  • 13

  • [Benzo[1,2-d:4,5-d′]bis([1][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023, May 16). PMC.]()

  • 22

  • 2

  • 15

  • 6

  • 23

  • 10

  • 5

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  • 11

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  • [Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][7][14]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers.]()

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Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-4-iodo-1,2-thiazole in Organic Electronics

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Compound: 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5)[1] Scientific Rationale & Mechanistic Insights The development of high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Compound: 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5)[1]

Scientific Rationale & Mechanistic Insights

The development of high-performance organic electronics—such as Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)—relies heavily on the precise synthesis of Donor-Acceptor (D-A) conjugated architectures[2]. 3-Bromo-4-iodo-1,2-thiazole serves as a highly specialized, electron-deficient building block that enables the construction of complex, asymmetric D-A-D' systems.

While highly prized in materials science for tuning HOMO/LUMO energy levels, the orthogonal reactivity of this bifunctionalized scaffold is equally valuable to drug development professionals constructing targeted compound libraries (e.g., kinase inhibitors) via systematic Structure-Activity Relationship (SAR) elaboration[3].

The Causality of Orthogonal Reactivity

The true value of 3-bromo-4-iodo-1,2-thiazole lies in the thermodynamic difference between its two carbon-halogen bonds. The C4–I bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C3–Br bond (~285 kJ/mol). As a Senior Application Scientist, I leverage this exact differential to perform regioselective, sequential cross-coupling .

By carefully selecting the palladium catalyst and reaction temperature, we can force the oxidative addition of Pd(0) to occur exclusively at the C4-iodine position first[4]. Once the C4 position is functionalized (e.g., via a Heck or Sonogashira coupling), the reaction conditions are intensified (stronger phosphine ligands, higher heat) to activate the more inert C3-bromine position for a subsequent Suzuki or Stille coupling[5].

Pathway Visualization

The following workflow illustrates the logical progression of synthesizing an asymmetric semiconductor core using this building block.

G A 3-Bromo-4-iodo- 1,2-thiazole B Pd(OAc)2, Olefin 60-80°C A->B C-I Oxidative Addition C 3-Bromo-4-alkenyl- isothiazole B->C Heck Coupling D Pd(PPh3)4, Ar-B(OH)2 90-120°C C->D C-Br Oxidative Addition E Asymmetric D-A-D' Semiconductor D->E Suzuki Coupling

Figure 1: Orthogonal palladium-catalyzed functionalization pathway of 3-Bromo-4-iodo-1,2-thiazole.

Quantitative Data: Electronic & Thermodynamic Tuning

To design a successful synthesis, one must understand the physical parameters governing the reactivity and the resulting electronic properties of the isothiazole core.

ParameterC4 Position (Iodine)C3 Position (Bromine)
Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Kinetics Fast (Primary reaction site)Slow (Requires forced conditions)
Optimal Cross-Coupling Heck[5], SonogashiraSuzuki-Miyaura, Stille, Buchwald
Typical Reaction Temp. 60 °C – 80 °C90 °C – 120 °C
Catalyst / Ligand System Pd(OAc)₂ (Ligand-free or weak)Pd(PPh₃)₄ or Pd₂(dba)₃ + strong ligands
Electronic Effect on Core Lowers LUMO (Acceptor tuning)Extends π -conjugation length

Experimental Protocols

The following methodologies are designed as self-validating systems . Every step includes built-in analytical checkpoints to ensure the reaction causality is maintained and over-coupling is prevented.

Protocol A: Regioselective C4-Alkenylation (Heck Coupling)

Objective: Synthesize 3-bromo-4-alkenylisothiazole without disturbing the C3-Br bond[5].

1. Reagent Preparation:

  • Substrate: 3-Bromo-4-iodo-1,2-thiazole (1.0 equiv, 10 mmol)[1].

  • Coupling Partner: Terminal olefin (e.g., styrene or an acrylate, 1.2 equiv).

  • Catalyst: Pd(OAc)₂ (0.05 equiv). Causality Note: We specifically avoid strong phosphine ligands here. The "naked" Pd species generated from Pd(OAc)₂ is reactive enough to insert into the weak C-I bond but lacks the electron density required to break the C-Br bond at mild temperatures.

  • Base/Solvent: Triethylamine (2.0 equiv) in anhydrous DMF (20 mL).

2. Reaction Execution:

  • Purge the reaction flask with Argon for 15 minutes to prevent catalyst oxidation.

  • Combine all reagents and heat the mixture to 70 °C for 12 hours.

3. Self-Validation & Workup:

  • TLC Check: Elute with Hexane/EtOAc (9:1). The product will appear as a new UV-active spot with a lower Rf​ value than the starting material. If a third, highly polar spot appears, the temperature is too high, causing unwanted C3-activation.

  • Quench & Extract: Cool to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL). Wash the organic layer with brine to remove DMF.

  • Analytical Confirmation: Perform GC-MS. The mass spectrum must show the molecular ion [M]+ with a distinct 1:1 isotopic pattern indicative of a single retained bromine atom. 1 H NMR must confirm the presence of vinylic protons and the intact isothiazole C5-H proton.

Protocol B: C3-Arylation (Suzuki-Miyaura Coupling)

Objective: Convert the intermediate into a fully conjugated D-A-D' system for organic electronics[2].

1. Reagent Preparation:

  • Substrate: 3-Bromo-4-alkenylisothiazole (from Protocol A, 1.0 equiv).

  • Coupling Partner: Electron-rich aryl boronic acid (e.g., thiophene-2-boronic acid, 1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.10 equiv). Causality Note: The strongly electron-donating triphenylphosphine ligands increase the electron density at the Pd(0) center, providing the necessary thermodynamic driving force for oxidative addition into the tough C-Br bond.

  • Base/Solvent: K₂CO₃ (2.0 equiv, 2M aqueous solution) in Toluene (30 mL).

2. Reaction Execution:

  • Degas the Toluene/H₂O biphasic mixture via three freeze-pump-thaw cycles.

  • Add reagents and reflux vigorously at 105 °C for 24 hours. The high temperature and strong base are critical for the transmetalation step of the sterically hindered C3 position.

3. Self-Validation & Workup:

  • TLC Check: Monitor the disappearance of the brominated intermediate.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

  • Analytical Confirmation: The mass spectrum will now lack the 1:1 bromine isotope pattern, confirming complete substitution. UV-Vis spectroscopy should reveal a significant bathochromic shift (red-shift) in the absorption maximum ( λmax​ ), validating the extended π -conjugation of the newly formed D-A-D' semiconductor architecture.

References

  • Zlotin, S. G., et al. "Palladium-Catalyzed Reaction of Bromine- and Iodine-Containing Isothiazoles with Olefins". Russian Chemical Bulletin, 1998.[Link]

  • Koutentis, P. A., et al. "Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile". Organic Letters, 2011.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromo-4-iodo-1,2-thiazole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5), a highly versatile but challengi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5), a highly versatile but challenging dihalogenated heterocyclic building block[1].

Because this scaffold features two different halogens (bromine at C3, iodine at C4) on an electron-deficient isothiazole ring, achieving strict chemoselectivity during palladium-catalyzed cross-coupling requires precise control over thermodynamics and catalytic kinetics[2]. Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative condition matrices to ensure reproducible results in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am trying to selectively couple my boronic acid at the C4 position, but I keep getting an inseparable mixture of C4-monoarylated and C3,C4-diarylated products. How do I stop the over-coupling? Causality & Solution: This is a classic kinetic versus thermodynamic control issue. The C4–I bond has a significantly lower Bond Dissociation Energy (BDE, ~65 kcal/mol) compared to the C3–Br bond (~80 kcal/mol)[3]. Therefore, oxidative addition at C4 is kinetically favored. However, if your reaction temperature exceeds 60°C or if you are using highly electron-rich, sterically demanding ligands (e.g., ), the active Pd(0) species becomes energetic enough to insert into the C3–Br bond immediately after the first coupling is complete[2].

  • Actionable Fix: Lower your reaction temperature to 25–40°C. Switch to a milder catalyst system such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, and strictly limit your boronic acid stoichiometry to 1.00–1.05 equivalents.

Q2: Can I reverse the selectivity and couple at the C3-bromo position first? Causality & Solution: Directly reversing the selectivity to favor C3–Br over C4–I in a single step is synthetically non-viable. While the C3 position is electronically activated (more electrophilic due to its adjacency to the nitrogen atom), the thermodynamic weakness of the C4–I bond overwhelmingly dictates the initial site of oxidative addition in Pd-catalyzed cross-couplings[2].

  • Actionable Fix: You must perform a sequential coupling. First, couple a sacrificial or easily removable group at C4, and then push the conditions (higher heat, stronger ligand) to couple at C3.

Q3: My reaction stalls at 50% conversion, and LCMS shows significant protodehalogenation (loss of iodine without coupling). What causes this? Causality & Solution: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonolysis or β -hydride elimination instead of transmetalation. Because the 1,2-thiazole ring is highly electron-deficient, the Pd–C bond is polarized and highly susceptible to protonation[4]. If transmetalation is slow (often due to poor boronic acid solubility or weak base), protic solvents (like EtOH or H₂O) can protonate the intermediate.

  • Actionable Fix: Switch to a strictly aprotic solvent system (e.g., Toluene or 1,4-Dioxane) and use an anhydrous, finely milled base like K₃PO₄ to accelerate the transmetalation step.

Part 2: Quantitative Data & Condition Matrix

To assist in selecting the correct parameters, the following table summarizes the causal relationship between reaction conditions and chemoselectivity for 3-Bromo-4-iodo-1,2-thiazole.

Catalyst SystemLigand TypeBase & SolventTemp (°C)Major ProductSelectivity / Yield
Pd(dppf)Cl₂ BidentateK₃PO₄, Dioxane/H₂O40C4-Monoaryl>95% (High Yield)
Pd(PPh₃)₄ MonodentateNa₂CO₃, THF/H₂O25-40C4-Monoaryl>90% (Moderate Yield)
Pd₂(dba)₃ / XPhos Bulky BiarylK₃PO₄, Toluene90C3,C4-DiarylComplete Conversion
Pd(OAc)₂ / SPhos Bulky BiarylK₂CO₃, DMF80Mixed Mono/DiPoor Selectivity

Part 3: Validated Experimental Protocols

Protocol A: Highly Chemoselective C4-Monoarylation

Objective: Couple Aryl Boronic Acid exclusively at the C4–I position while leaving the C3–Br bond intact for future functionalization.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-4-iodo-1,2-thiazole (1.0 equiv, 1.0 mmol), aryl boronic acid (1.05 equiv, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane (8 mL) and 2M aqueous K₃PO₄ (2 mL).

    • Expert Insight: K₃PO₄ is chosen over weaker bases to rapidly accelerate transmetalation, minimizing the residence time of the Pd(II)-aryl intermediate and preventing protodehalogenation.

  • Reaction Execution: Stir the mixture at 40°C for 4 hours.

    • Self-Validation Checkpoint: Sample the reaction for LCMS. The mass of the starting material (m/z ~290) should be completely absent. If a mass corresponding to [M - I + H] (m/z ~164) is observed, protodehalogenation is occurring; immediately check the anhydrousness of your solvents and the quality of your base.

  • Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: One-Pot Sequential C4/C3 Diarylation

Objective: Synthesize an unsymmetrical 3,4-diaryl-1,2-thiazole rapidly without isolating the mono-adduct.

  • First Coupling (C4): Follow Protocol A using Aryl Boronic Acid A (1.0 equiv) at 40°C.

    • Self-Validation Checkpoint: Do not proceed to step 2 until TLC/LCMS confirms 100% consumption of the starting material. Premature addition will result in a complex mixture of regioisomers.

  • Second Coupling (C3): To the same reaction pot, add Aryl Boronic Acid B (1.5 equiv), XPhos (0.1 equiv), Pd₂(dba)₃ (0.05 equiv), and additional K₃PO₄ (2.0 equiv).

    • Expert Insight: XPhos is a bulky, electron-rich biaryl phosphine ligand that significantly lowers the activation energy required for oxidative addition into the stronger, thermodynamically stable C3–Br bond.

  • Reaction Execution: Elevate the temperature to 90°C and stir for 12 hours. Monitor by LCMS for the disappearance of the mono-adduct mass.

  • Workup: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Part 4: Logical Workflow Visualization

Workflow_Optimization Start 3-Bromo-4-iodo-1,2-thiazole Path1 Goal: C4-Monoarylation Start->Path1 Path2 Goal: C3,C4-Diarylation (Sequential) Start->Path2 Cond1 Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 40°C Path1->Cond1 Cond2 1. Pd(PPh3)4, 40°C (C4) 2. XPhos, 90°C (C3) Path2->Cond2 Check1 LCMS Check: Is unreacted SM present? Cond1->Check1 Success2 Product: 3,4-Diaryl-1,2-thiazole Cond2->Success2 Error1 Issue: Protodehalogenation Check1->Error1 Yes, with side products Success1 Product: 4-Aryl-3-bromo-1,2-thiazole Check1->Success1 No, clean conversion Fix1 Fix: Switch to strictly aprotic solvent (Toluene) Error1->Fix1 Fix1->Success1

Logical workflow for optimizing chemoselective Suzuki couplings on 3-bromo-4-iodo-1,2-thiazole.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile. Source: Organic Letters (ACS Publications). URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 3-Bromo-4-iodo-1,2-thiazole Derivatives

Welcome to the Technical Support Center for Isothiazole (1,2-Thiazole) Chemistry. This portal is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 3-bromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazole (1,2-Thiazole) Chemistry. This portal is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 3-bromo-4-iodo-1,2-thiazole and its derivatives.

Synthesizing perhaloisothiazoles requires sequential bromination and iodination, which frequently generates closely related regioisomers, over-halogenated species, and unreacted precursors 1. Here, we provide field-proven troubleshooting guides, causal mechanistic insights, and validated Standard Operating Procedures (SOPs) to help you achieve >99% purity in your final active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is separating 3-bromo-4-iodo-1,2-thiazole from its mono-halogenated precursor (3-bromo-1,2-thiazole) so difficult using standard silica gel chromatography? Expert Insight: The difficulty arises from the nearly identical polarities and lipophilicities of these halogenated isosteres. The addition of an iodine atom at the C-4 position increases the molecular weight and polarizability but only marginally alters the dipole moment of the 1,2-thiazole ring. Consequently, they co-elute in standard normal-phase chromatography. The separation of halogen-containing compounds from associated isomers or dehalogenation impurities is a well-documented bottleneck in pharmaceutical chemistry 2.

Q2: I am observing unexpected isomeric impurities (e.g., migration of halogens) during purification. What is causing this? Expert Insight: This is a classic manifestation of the "Halogen Dance" rearrangement. Halogenated thiazoles and isothiazoles are highly susceptible to base-catalyzed or metal-mediated halogen migration 3. If your crude mixture is exposed to basic conditions (e.g., using basic alumina as a stationary phase or residual basic quenchers), deprotonation at the acidic C-5 position can trigger a cascade where the bromine and iodine atoms migrate to more thermodynamically stable positions. Solution: Maintain strictly neutral or slightly acidic conditions during workup and chromatography. Avoid basic additives in your eluents.

HalogenDance Base Basic Conditions / Nucleophiles During Purification Deprotonation Deprotonation at C-5 Base->Deprotonation Target 3-Bromo-4-iodo-1,2-thiazole Target->Deprotonation Base exposure HalogenDance Halogen Dance Rearrangement Deprotonation->HalogenDance Metal-halogen exchange Degradation Isomeric Impurities (e.g., 4-bromo-5-iodo isomer) HalogenDance->Degradation

Base-catalyzed Halogen Dance rearrangement leading to isomeric impurities in 1,2-thiazoles.

Q3: Recrystallization is not effectively removing the unreacted 3-bromo-1,2-thiazole. What is the next best step? Expert Insight: While recrystallization is powerful, compounds with similar crystal lattices can co-crystallize. If unreacted precursors remain, a multi-step purification strategy combining recrystallization with high-resolution column chromatography is required 4. For highly stubborn mixtures, shifting from normal-phase to Reverse-Phase Ultra High-Performance Liquid Chromatography (RP-UHPLC) using core-shell columns or Supercritical Fluid Chromatography (SFC) provides the theoretical plates necessary to resolve halogen isosteres 2.

Section 2: Advanced Purification Modalities

Addressing Low Solubility & Environmental Impact

Halogenated isothiazoles often exhibit poor solubility in standard alkane/ester solvent systems, leading to column clogging or the need for large volumes of toxic halogenated solvents (like dichloromethane or chloroform).

Innovation: Recent advances have demonstrated that using monolithic silica columns allows for the purification of low-solubility compounds via meta-stabilized supersaturation. This structure prevents deposits and clogging, enabling halogen-free liquid chromatography (LC) purification using simple n-hexane/toluene gradients, drastically reducing environmental impact while maintaining high yield 5.

PurificationWorkflow Crude Crude 3-Bromo-4-iodo-1,2-thiazole (Mixture of isomers & precursors) UPLC RP-UHPLC / TLC Profiling (Determine impurity polarity) Crude->UPLC Recryst Primary Recrystallization (Hexane/Toluene) UPLC->Recryst High target concentration Chromatography Monolithic Silica Chromatography (Halogen-Free Eluent) UPLC->Chromatography High isomer content Recryst->Chromatography Evaporated Mother Liquor Pure Pure 3-Bromo-4-iodo-1,2-thiazole (>99% Purity) Recryst->Pure Crystalline Product Chromatography->Pure Target Fractions Waste Mother Liquor / Impure Fractions (Recycle or Discard) Chromatography->Waste Co-eluting Impurities

Integrated workflow for the purification of halogenated 1,2-thiazole derivatives.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Halogen-Free Flash Chromatography of 3-Bromo-4-iodo-1,2-thiazole

Rationale: This protocol utilizes monolithic silica to accommodate supersaturated loading, avoiding dichloromethane while resolving closely related di-halogenated species 5.

  • Stationary Phase Preparation: Select a monolithic silica flash column (e.g., 50g size for a 1-2g crude load). Critical Check: Do not use basic alumina to prevent halogen dance rearrangements 3.

  • Sample Loading: Dissolve the crude 3-bromo-4-iodo-1,2-thiazole in a minimal volume of warm toluene. If solubility is strictly limited, dry-load the sample onto Celite (1:2 ratio of sample to Celite) and evaporate the solvent completely under reduced pressure.

  • Equilibration: Condition the column with 100% n-hexane for 3 Column Volumes (CV).

  • Elution Gradient:

    • 0–2 CV: 100% n-hexane (Elutes non-polar organic byproducts).

    • 2–8 CV: Linear gradient from 0% to 15% Toluene in n-hexane. (The unreacted 3-bromo-1,2-thiazole typically elutes first due to lower polarizability).

    • 8–12 CV: Isocratic 15% Toluene in n-hexane. (Elution of the target 3-bromo-4-iodo-1,2-thiazole).

    • 12–15 CV: Flush with 50% Ethyl Acetate to remove over-iodinated species and baseline impurities 4.

  • Fraction Analysis: Monitor fractions via UV detection (254 nm). Confirm purity using RP-UHPLC before pooling 2.

SOP 2: Two-Solvent Recrystallization (Hexane/Toluene)

Rationale: Recrystallization exploits the differential lattice energies of the mono- vs. di-halogenated isothiazoles, serving as an excellent primary purification step.

  • Dissolution: Place the semi-pure chromatographic fractions (or crude solid) in a round-bottom flask. Add a minimal amount of boiling toluene until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot n-hexane dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot toluene to clear the turbidity, establishing a saturated state.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold n-hexane to remove mother liquor residues, and dry under high vacuum to afford the pure 3-bromo-4-iodo-1,2-thiazole.

Section 4: Quantitative Comparison of Purification Strategies

To assist in selecting the optimal purification route based on your lab's scale and constraints, the following table summarizes the performance metrics of various techniques applied to perhaloisothiazoles.

Purification MethodTypical Yield RecoveryTarget PurityScalabilitySolvent Toxicity / Environmental ImpactPrimary Limitation
Standard Silica Flash (Hexane/EtOAc) 65 - 75%92 - 95%High (>100g)ModerateCo-elution of halogen isosteres; band tailing.
Monolithic Silica (Hexane/Toluene) 80 - 85%>98%Medium (10-50g)Low (Halogen-Free)Requires specialized monolithic columns.
RP-UHPLC (C18 / PFP) >90%>99.5%Low (<1g)LowLow throughput; analytical/prep scale only.
Two-Solvent Recrystallization 50 - 60%>99%Very High (kg)LowHigh product loss to mother liquor.

References

  • Zlotin, S.G. et al. "Category: 700-12-9 - Heterocyclic Building Blocks-Isothiazole." Isothiazole.com, 2021.
  • BenchChem Technical Support. "Purification of 2,5-dichloro-4-iodo-1,3-thiazole." Benchchem.com, 2025.
  • Welch, C.J. et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ResearchGate, 2019.
  • Sampson, P. et al. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, ACS Publications, 2017.
  • Author unknown. "Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica." ACS Sustainable Chemistry & Engineering - Figshare, 2024.

Sources

Troubleshooting

Technical Support Center: Halogen-Metal Exchange on 3-Bromo-4-iodo-1,2-thiazole

Welcome to the technical support center for the functionalization of 3-bromo-4-iodo-1,2-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-bromo-4-iodo-1,2-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique reactivity of this dihalogenated heterocycle. In the following sections, we will address common challenges and frequently asked questions regarding the selective halogen-metal exchange on this substrate. Our approach is rooted in established principles of organometallic chemistry, providing you with the rationale behind our recommendations to ensure your experiments are both successful and reproducible.

Introduction to the Chemistry

The 3-bromo-4-iodo-1,2-thiazole scaffold is a valuable building block in medicinal and materials chemistry.[1][2] Its utility stems from the differential reactivity of the two halogen atoms. In halogen-metal exchange reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[3] This selectivity allows for the regioselective formation of an organometallic intermediate at the 4-position, which can then be trapped with a wide variety of electrophiles, leaving the bromine atom at the 3-position intact for subsequent transformations.

This guide will provide troubleshooting advice for the key step of selectively forming the 4-metallo-3-bromo-1,2-thiazole intermediate and its subsequent reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Which halogen is expected to undergo the exchange reaction?

Answer: The iodine atom at the 4-position will selectively undergo halogen-metal exchange. The general reactivity trend for halogen-metal exchange is I > Br > Cl.[3] This is due to the weaker carbon-iodine bond and the greater polarizability of iodine compared to bromine, making it more susceptible to reaction with organometallic reagents.[3]

FAQ 2: I am seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can typically be traced back to a few key experimental parameters.

  • Inactive Reagent: Organolithium and Grignard reagents are highly sensitive to moisture and air.[4]

    • Solution: Always use a freshly opened bottle of the organometallic reagent or titrate older bottles to determine the active concentration. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Insufficiently Low Temperature: Lithium-halogen exchange reactions are often extremely fast, even at very low temperatures.[5] However, if the temperature is not low enough, side reactions can consume the organolithium reagent.

    • Solution: For lithium-halogen exchange with reagents like n-BuLi or t-BuLi, maintain a temperature of -78 °C to -100 °C.[6] This is typically achieved with a dry ice/acetone or a liquid nitrogen/ethyl acetate bath.

  • Poor Solubility: The starting material or the organometallic intermediate may have poor solubility in the chosen solvent at low temperatures.

    • Solution: While THF is a common solvent, consider using a mixture of solvents, such as THF/diethyl ether or THF/toluene, to improve solubility.[7]

  • Incorrect Order of Addition: The order in which reagents are added can be critical.

    • Solution: Typically, the organolithium reagent is added slowly to a cooled solution of the 3-bromo-4-iodo-1,2-thiazole.[8] This ensures that the organolithium reagent is not present in large excess at any given time, which can lead to side reactions.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion check_reagent Verify Reagent Activity (Titrate Organolithium/Grignard) start->check_reagent check_temp Ensure Low Temperature (-78°C to -100°C) check_reagent->check_temp Reagent OK reagent_bad Use fresh/titrated reagent check_reagent->reagent_bad Inactive check_conditions Check Anhydrous/Inert Conditions check_temp->check_conditions Temp OK temp_bad Use appropriate cooling bath (e.g., dry ice/acetone) check_temp->temp_bad Too High check_solubility Assess Solubility check_conditions->check_solubility Conditions OK conditions_bad Flame-dry glassware Use high-purity inert gas check_conditions->conditions_bad Compromised end Problem Likely Resolved check_solubility->end Solubility OK solubility_bad Try solvent mixture (e.g., THF/ether) check_solubility->solubility_bad Poor

Caption: Troubleshooting workflow for low conversion.

FAQ 3: My reaction is messy, and I'm getting multiple unidentified byproducts. What could be happening?

Answer: The formation of multiple byproducts often points to a loss of selectivity or the occurrence of side reactions.

  • "Halogen Dance" Rearrangement: In some polyhalogenated heterocyclic systems, the initial organometallic intermediate can isomerize, leading to the "migration" of the halogen to a different position.[9] This can result in a mixture of products after quenching with an electrophile.

    • Solution: This phenomenon is highly dependent on the base, solvent, and temperature. Generally, performing the reaction at the lowest possible temperature (-100 °C) can suppress this rearrangement. Using a Grignard reagent like i-PrMgCl·LiCl ("Turbo Grignard") can sometimes offer better selectivity and milder reaction conditions compared to organolithiums, potentially reducing the likelihood of a halogen dance.[10]

  • Ring Opening: Isothiazole rings can be susceptible to nucleophilic attack and subsequent ring opening, especially with strong nucleophiles like organolithiums.[11]

    • Solution: Again, maintaining a very low temperature is crucial. The use of less nucleophilic Grignard reagents can also mitigate this side reaction.[3]

  • Reaction with the Bromine Atom: While iodine is more reactive, if the reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time, or a large excess of a highly reactive organolithium like t-BuLi), some exchange at the bromine position may occur, leading to a mixture of products.

    • Solution: Use only a slight excess (1.05-1.1 equivalents) of the organometallic reagent and maintain a low temperature. Ensure the reaction time is not excessively long; these exchanges are often very rapid.[5]

Visualization of Potential Side Reactions

G sub 3-Bromo-4-iodo-1,2-thiazole desired_int 3-Bromo-4-lithio-1,2-thiazole (Desired Intermediate) sub->desired_int n-BuLi, -78°C (Selective I/Li Exchange) ring_opened Ring-Opened Products sub->ring_opened Harsh Conditions double_exchange Di-lithiated Species sub->double_exchange Excess n-BuLi / Higher Temp dance_int 5-Bromo-4-lithio-1,2-thiazole ('Halogen Dance' Product) desired_int->dance_int Isomerization

Caption: Potential reaction pathways and side reactions.

FAQ 4: I've successfully formed the organometallic intermediate, but my yield is low after quenching with an electrophile. Why?

Answer: Low yield after a successful metal-halogen exchange points to issues with the quenching step or the stability of the intermediate.

  • Unstable Intermediate: The 4-metallo-3-bromo-1,2-thiazole intermediate may not be stable at higher temperatures.

    • Solution: Add the electrophile at the same low temperature at which the exchange was performed (-78 °C to -100 °C). Only after the electrophile has been added should the reaction be allowed to slowly warm to room temperature.

  • Inactive Electrophile: The electrophile may be of poor quality or unreactive under the reaction conditions.

    • Solution: Use a fresh, high-purity electrophile. For less reactive electrophiles, a transmetalation step might be necessary. For example, the initially formed organolithium can be transmetalated to an organozinc or organocopper species, which can then react more effectively in cross-coupling reactions.[12]

  • Side Reactions with the Electrophile: If the electrophile is, for example, an ester, the Grignard or organolithium reagent can add twice.[13]

    • Solution: Carefully control the stoichiometry (1 equivalent of the organometallic to 1 equivalent of the electrophile) and maintain low temperatures to avoid over-addition.

Recommended Protocols

The following protocols are based on well-established procedures for selective halogen-metal exchange on dihalogenated heteroaromatic systems.[6][8][10]

Protocol 1: Selective Iodine-Lithium Exchange

This protocol is suitable for a wide range of electrophiles.

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-4-iodo-1,2-thiazole (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -75 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Selective Iodine-Magnesium Exchange using a "Turbo Grignard"

This protocol is often milder and can offer better functional group tolerance.[10]

  • To a flame-dried flask under an inert atmosphere, add 3-bromo-4-iodo-1,2-thiazole (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to 0 °C.

  • Add i-PrMgCl·LiCl (1.1 eq, commercially available solution) dropwise.

  • Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by quenching small aliquots with I₂ or D₂O and analyzing by GC-MS or NMR.

  • Once the exchange is complete, cool the reaction to the appropriate temperature for the electrophile addition (this can range from -78 °C to room temperature depending on the electrophile).

  • Add the electrophile (1.1 eq) and stir until the reaction is complete.

  • Quench with saturated aqueous NH₄Cl and proceed with workup and purification.

Reagent and Condition Comparison Table

Parametern-Butyllithium (n-BuLi)iso-Propylmagnesium Chloride Lithium Chloride (i-PrMgCl·LiCl)
Reactivity Very highHigh, but generally less basic/nucleophilic than n-BuLi
Typical Temp. -100 °C to -78 °C-20 °C to room temperature (can vary)
Selectivity Generally good for I vs. BrOften excellent, with high functional group tolerance
Side Reactions Higher risk of ring opening, halogen danceLower risk of side reactions due to milder conditions
Functional Group Less tolerant of acidic protons and some carbonylsMore tolerant of esters, nitriles, etc.
Reference [10][10]

References

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. [Link]

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). The Journal of Organic Chemistry. [Link]

  • Halogen dance rearrangement. (n.d.). Grokipedia. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Chemical Reviews. [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (n.d.). Semantic Scholar. [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Toronto. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules. [Link]

  • (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. (n.d.). Organic Syntheses. [Link]

  • Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. (2007). The Journal of Organic Chemistry. [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Chemistry – A European Journal. [Link]

  • calorimetric investigation of the formation of grignard reagents. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2022). Lookchem. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). ResearchGate. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (n.d.). ETH Zürich. [Link]

  • Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. (n.d.). ResearchGate. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (n.d.). ResearchGate. [Link]

  • Halogen–Sodium Exchange Revisited. (n.d.). ChemRxiv. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). ResearchGate. [Link]

  • Trapping of Transient Organolithium Compounds. (n.d.). Kobe University. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters. [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (2023). Molecules. [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

  • 4-bromo-3-(bromomethyl)-1,2-thiazole — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • lithium halogen exchange #1 revised. (n.d.). Myers Research Group, Harvard University. [Link]

  • α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. (2013). The Journal of Organic Chemistry. [Link]

  • Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. (n.d.). ResearchGate. [Link]

  • Optimization of Organolithium Reactions. (2020). Organic Process Research & Development. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules. [Link]

  • 4-Bromo-1,3-thiazole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. [Link]

Sources

Optimization

Technical Support Center: Thermal Management for Selective Functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests where a promising synthetic route fails during scale-up or late-stage functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests where a promising synthetic route fails during scale-up or late-stage functionalization. In the vast majority of these cases, the culprit is inadequate thermal management. Temperature does not merely dictate reaction rate; it acts as the master switch between kinetic and thermodynamic control 1. This guide dissects the causality behind temperature-dependent selectivity and provides self-validating protocols to rescue your workflows.

Diagnostic Overview: The Causality of Temperature in Selectivity

Before adjusting your equivalents or changing your catalyst, you must evaluate the energy landscape of your reaction. When multiple reactive sites exist (e.g., in late-stage C-H functionalization or diene additions), the reaction can proceed down multiple pathways 2.

  • Kinetic Control (Low Temperature): At lower temperatures, the thermal energy in the system is limited. The reaction is irreversible, and the product distribution is governed strictly by the lowest activation energy ( Ea​ ). The fastest-forming product dominates, even if it is less stable 1.

  • Thermodynamic Control (High Temperature): At elevated temperatures, the system possesses enough energy to overcome multiple activation barriers, rendering the pathways reversible. The product distribution equilibrates and is dictated by the relative thermodynamic stability ( ΔG ) of the final products 2.

G Reactant Reactants (A + B) TS_K Kinetic Transition State (Lower Activation Energy) Reactant->TS_K Low Temp (-78°C) TS_T Thermodynamic Transition State (Higher Activation Energy) Reactant->TS_T High Temp (25°C+) Prod_K Kinetic Product (Less Stable, Fast Formation) TS_K->Prod_K Irreversible Prod_T Thermodynamic Product (More Stable, Slow Formation) TS_T->Prod_T Reversible Equilibrium Prod_K->Reactant Heat (Equilibration)

Energy profile mapping kinetic vs. thermodynamic reaction control.

Troubleshooting FAQs

Q1: I am losing regioselectivity during late-stage C-H functionalization. How can I prevent over-oxidation?

The Causality: High temperatures provide enough thermal energy to overcome the activation barriers of multiple, electronically similar C-H bonds, leading to a statistical mixture of poly-functionalized products. The Fix: Transition away from thermal activation. Photochemical or electrochemical conditions allow for C-H functionalization at room temperature. For example, utilizing a light-mediated protodemetalation reaction with a rhodium catalyst enables highly selective ortho C-H functionalization at 25°C, completely bypassing the thermal over-oxidation pathways 3.

Q2: My batch scale-up of a highly exothermic selective nitro reduction is yielding aryl deiodination side products.

The Causality: Batch reactors suffer from poor surface-area-to-volume ratios. During highly exothermic reactions, this causes localized "hot spots." The excess thermal energy in these micro-environments shifts the reaction toward thermodynamic side products, such as the cleavage of weaker C-I bonds 4. The Fix: Transition to continuous flow chemistry. Flow reactors provide superior mass and heat transfer. By continuously pumping reagents through a temperature-controlled micro-reactor, heat is dissipated instantly, suppressing side reactions and boosting isolated yields up to 96% 4.

Q3: My Diels-Alder reaction is yielding the exo-adduct instead of the desired endo-adduct.

The Causality: The endo transition state is lower in energy (kinetic product), but the exo product is sterically less hindered (thermodynamic product) 2. Running the reaction at high temperatures or for extended periods allows the system to undergo a retro-Diels-Alder reaction, equilibrating to the more stable exo form 2. The Fix: Lower the reaction temperature to trap the kinetically favored endo product and quench the reaction immediately upon consumption of the starting material to prevent equilibration [[2]]().

Quantitative Data: Temperature Effects on Selectivity

The following table summarizes how thermal management directly impacts yield and selectivity across various functionalization workflows, comparing traditional batch limitations against optimized conditions.

Reaction TypeTarget SelectivitySub-Optimal Condition (Batch)Optimized ConditionSelectivity / Yield Outcome
Swern Oxidation Chemoselectivity (Alcohol to Ketone)Batch at -78°C (High energy cost)Flow at -5°C (1 min residence)143 g/h throughput, zero degradation 4
Nitro Reduction Chemoselectivity (Preserve Aryl Iodide)Batch at 25°C (Poor heat transfer)Flow at 25°C (Rapid dissipation)96% Yield, side reactions suppressed 4
n-BuLi Addition Regioselectivity (Kinetic trapping)Batch at -78°CFlow at -20°CYield increased from 32% to 60% 4
Diels-Alder Stereoselectivity (endo vs exo)Batch at 200°C (2 days)Batch at 23°CShifts from 4:1 (endo:exo) to >99% endo2

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate state.

Protocol A: Continuous Flow Swern Oxidation at Mild Temperatures

Traditional Swern oxidations require cryogenic (-78°C) batch conditions to prevent the decomposition of the highly reactive alkoxysulfonium intermediate. By utilizing continuous flow, the intermediate is consumed within seconds, allowing the reaction to proceed safely at -5°C 4.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow reactor (equipped with a T-mixer and a 10 mL residence coil) with anhydrous CH2​Cl2​ for 10 minutes.

  • Temperature Equilibration: Submerge the residence coil in a cooling bath set precisely to -5°C.

  • Reagent Preparation:

    • Stream A: Prepare a 2.0 M solution of DMSO and oxalyl chloride in CH2​Cl2​ .

    • Stream B: Prepare a 1.0 M solution of the secondary alcohol and triethylamine in CH2​Cl2​ .

  • Continuous Pumping: Engage Pump A and Pump B at a combined flow rate that achieves a 1-minute residence time in the coil.

  • Validation Checkpoint (In-line IR): Monitor the reactor output using an in-line FTIR probe. Look for the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp C=O stretch (~1710 cm−1 ). If the O-H stretch persists, decrease the flow rate to increase residence time.

  • Quenching: Direct the reactor effluent into a stirred flask containing saturated aqueous NaHCO3​ at 0°C.

FlowSetup PumpA Pump A (DMSO/Oxalyl Chloride) Mixer T-Mixer (Rapid Mass Transfer) PumpA->Mixer PumpB Pump B (Alcohol/Base) PumpB->Mixer Reactor Coil Reactor at -5°C (Precise Thermal Control) Mixer->Reactor Quench In-line Quench (NaHCO3) Reactor->Quench Collection Product Collection (High Selectivity) Quench->Collection

Continuous flow reactor configuration for precise thermal management of unstable intermediates.

Protocol B: Kinetically Controlled Enolate Formation

To selectively functionalize the less substituted α -carbon of an unsymmetrical ketone, you must operate under strict kinetic control using a bulky base and cryogenic temperatures to prevent equilibration.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Base Preparation: Add anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool the flask to -78°C using a dry ice/acetone bath.

  • LDA Generation: Dropwise add n-Butyllithium (1.05 equiv). Stir for 30 minutes at -78°C.

    • Causality Note: The bulky diisopropylamine ensures deprotonation occurs at the least sterically hindered site.

  • Substrate Addition: Slowly add the unsymmetrical ketone (1.0 equiv) dropwise over 15 minutes.

  • Validation Checkpoint (Aliquot Quench): After 30 minutes, withdraw a 0.1 mL aliquot, quench in D2​O , and analyze via crude 1H NMR. Confirm >95% deuterium incorporation at the less substituted α -position before proceeding.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide) rapidly. Maintain at -78°C for 1 hour, then slowly warm to 0°C to complete the functionalization.

References

  • Cullen, J. (1997). Kinetic vs. Thermodynamic Control in Reactions. Scribd. Available at:[Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Unlocking C–H Functionalization at Room Temperature via a Light-Mediated Protodemetalation Reaction. ACS Catalysis (2022). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Orthogonal Reactivity of C-Br and C-I Bonds in 3-Bromo-4-iodo-1,2-thiazole

Introduction: The Strategic Value of Dihalogenated Heterocycles In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Their true potential is unlocke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Their true potential is unlocked when they possess multiple, distinct halogen atoms that can be functionalized selectively. The 3-Bromo-4-iodo-1,2-thiazole scaffold is a prime example of such a versatile reagent. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise, controlled introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of these two bonds, supported by fundamental principles and actionable experimental protocols, to empower researchers in leveraging this powerful synthetic tool.

Part 1: The Theoretical Foundation of Selective Reactivity

The ability to selectively functionalize one halogen site in the presence of another hinges on the kinetics of the rate-determining step in the catalytic cycle of most cross-coupling reactions: oxidative addition .[1] In this step, a low-valent metal catalyst, typically Palladium(0), inserts into the carbon-halogen bond. The energy barrier for this process is significantly lower for a C-I bond compared to a C-Br bond, establishing a clear hierarchy of reactivity.

Two key physical properties govern this reactivity difference:

  • Bond Dissociation Energy (BDE): The C-I bond is inherently weaker and longer than the C-Br bond. The average BDE for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond, it is around 276-285 kJ/mol.[2] This lower energy requirement for cleaving the C-I bond means that oxidative addition occurs more readily and often under milder conditions.[3]

  • Electronegativity and Polarity: While the C-Br bond is more polar than the C-I bond due to bromine's higher electronegativity, this factor is less dominant than BDE in dictating the rate of oxidative addition in palladium-catalyzed reactions.[4] The primary driver for selectivity remains the ease of bond cleavage.[3][4]

This established reactivity order (C-I > C-Br >> C-Cl) is a cornerstone of modern synthetic strategy, allowing for predictable, site-selective modifications of polyhalogenated systems.[5]

Part 2: Experimental Validation and Protocols

We will now demonstrate how to exploit this differential reactivity through two of the most powerful and widely used cross-coupling reactions: the Sonogashira coupling and the Suzuki-Miyaura coupling.

Experiment 1: Site-Selective Sonogashira Coupling at the C-4 (Iodo) Position

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is exceptionally well-suited for demonstrating this selectivity.[6][7] The reaction can be performed under very mild conditions, which are sufficient to activate the C-I bond while leaving the more robust C-Br bond untouched.[6]

Sonogashira_Workflow Start 3-Bromo-4-iodo- 1,2-thiazole Reagents Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, rt Start->Reagents Reaction Conditions Product 3-Bromo-4-(phenylethynyl)- 1,2-thiazole Reagents->Product Selective C-I Coupling

Caption: Workflow for selective Sonogashira coupling at the C-I position.

Detailed Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-iodo-1,2-thiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF as the solvent.

  • Add triethylamine (Et₃N) (3.0 eq) as the base and solvent.

  • To this stirring mixture, add phenylacetylene (1.1 eq) dropwise via syringe.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Bromo-4-(phenylethynyl)-1,2-thiazole.

Expected Results and Data Summary

EntryElectrophileCoupling PartnerCatalyst SystemConditionsYield of Mono-adduct (C-I)Yield of Di-adduct
13-Bromo-4-iodo-1,2-thiazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, rt, 5h>95%<2%

Causality Behind the Selectivity: The combination of a highly reactive C-I bond and mild room-temperature conditions provides a large kinetic window where the oxidative addition to the C-I bond is rapid, while the activation energy for the C-Br bond is not overcome. This results in exquisite selectivity for the mono-alkynylated product.[6][7]

Experiment 2: Sequential Suzuki-Miyaura Coupling at the C-3 (Bromo) Position

With the more reactive C-4 position now functionalized, the remaining C-Br bond can be targeted in a subsequent cross-coupling reaction. The Suzuki-Miyaura reaction is an ideal choice for this second transformation, as its typically more forcing conditions (higher temperature, different ligand/base system) are well-suited to activate the stronger C-Br bond.[5][8]

Suzuki_Workflow Start 3-Bromo-4-(phenylethynyl)- 1,2-thiazole Reagents Phenylboronic Acid Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O Start->Reagents Reaction Conditions (90 °C) Product 3-Phenyl-4-(phenylethynyl)- 1,2-thiazole Reagents->Product C-Br Coupling

Caption: Workflow for subsequent Suzuki coupling at the C-Br position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk tube, add the 3-Bromo-4-(phenylethynyl)-1,2-thiazole (1.0 eq) from the previous step, phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) as the base.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 8-12 hours, or until starting material consumption is complete as monitored by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to afford the final di-substituted product, 3-Phenyl-4-(phenylethynyl)-1,2-thiazole.

Expected Results and Data Summary

EntrySubstrateCoupling PartnerCatalyst SystemConditionsYield of Di-substituted Product
13-Bromo-4-(phenylethynyl)-1,2-thiazolePhenylboronic AcidPd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 90°C, 10h~85-95%

Causality Behind the Reaction: The increased thermal energy (90 °C) is now sufficient to overcome the higher activation barrier for oxidative addition into the C-Br bond.[5] The use of a robust ligand like dppf helps to stabilize the palladium catalyst at these elevated temperatures, ensuring efficient turnover and high yields of the desired di-functionalized thiazole.

Part 3: Mechanistic Visualization and Conclusion

The success of this sequential, one-pot functionalization strategy is entirely dependent on the selective oxidative addition step. The following diagram illustrates this crucial mechanistic divergence.

Mechanism cluster_0 Selective Oxidative Addition cluster_1 Low Energy Pathway cluster_2 High Energy Pathway Start 3-Bromo-4-iodo-1,2-thiazole + Pd(0)L₂ Path_I Oxidative Addition at C-I Bond Start->Path_I Path_Br Oxidative Addition at C-Br Bond Start->Path_Br Product_I Pd(II) Intermediate A (Favored) Path_I->Product_I  ΔG‡ (low) Mild Conditions (rt) Product_Br Pd(II) Intermediate B (Disfavored) Path_Br->Product_Br  ΔG‡ (high) Requires Heat

Caption: Energy pathways for oxidative addition to C-I vs. C-Br bonds.

The differential reactivity of the C-I and C-Br bonds in 3-Bromo-4-iodo-1,2-thiazole is not merely a theoretical curiosity but a powerful tool for synthetic design. By carefully selecting reaction conditions—catalyst, base, solvent, and temperature—chemists can precisely control which site is functionalized, enabling the construction of complex, highly substituted thiazole derivatives in a predictable and efficient manner. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the unique synthetic potential of this valuable heterocyclic building block.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! YouTube (Rojas Lab). [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • An introduction to bond energy and bond length. Chemguide. [Link]

  • The Chemical Bond: When Atom Size Instead of Electronegativity Difference Determines Trend in Bond Strength. Chemistry – A European Journal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Covalent Bond Energies. gchem. [Link]

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Comparative

Comparing 3-Bromo-4-iodo-1,2-thiazole with other dihalogenated heterocycles

A Comparative Guide to 3-Bromo-4-iodo-1,2-thiazole and Dihalogenated Heterocycles in Site-Selective Cross-Coupling Executive Summary Dihalogenated heterocycles are indispensable building blocks in medicinal chemistry, ag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 3-Bromo-4-iodo-1,2-thiazole and Dihalogenated Heterocycles in Site-Selective Cross-Coupling

Executive Summary

Dihalogenated heterocycles are indispensable building blocks in medicinal chemistry, agrochemicals, and materials science, offering multiple vectors for sequential functionalization. The primary synthetic challenge lies in achieving absolute site-selective cross-coupling. This guide objectively compares the reactivity profile of 3-bromo-4-iodo-1,2-thiazole (also known as 3-bromo-4-iodoisothiazole) against other dihalogenated heterocycles, detailing the mechanistic causality behind site selectivity and providing self-validating experimental protocols.

Mechanistic Causality: BDE vs. Intrinsic Electrophilicity

The regioselectivity of palladium-catalyzed cross-coupling in dihalogenated systems is dictated by two competing factors: Bond Dissociation Energy (BDE) and intrinsic electrophilicity (LUMO coefficients)[1].

  • Mixed Halogen Systems (e.g., 3-Bromo-4-iodo-1,2-thiazole): In heterocycles bearing different halogens, selectivity is primarily BDE-driven. The C–I bond is significantly weaker than the C–Br bond. Consequently, the oxidative addition of the Pd(0) catalyst—the selectivity-determining step—occurs exclusively at the C4 (iodo) position. For instance, Heck or Suzuki coupling of 3-bromo-4-iodoisothiazole with olefins or boronic acids yields 3-bromo-4-substituted isothiazoles, leaving the C3-bromo position completely intact for subsequent orthogonal functionalization[2].

  • Identical Halogen Systems (e.g., 3,5-Dichloroisothiazole): When the halogens are identical, BDE differences are negligible. Selectivity is instead driven by the heterocycle's electronic distribution. In 3,5-dichloroisothiazole-4-carbonitrile, the C5 position is highly activated by the adjacent sulfur atom and the electron-withdrawing cyano group, making it the most electrophilic site. Suzuki-Miyaura coupling occurs regiospecifically at C5[3]. Similar electrophilicity-driven selectivity is observed in 2,4-dibromopyridine, which typically couples at the C2 position due to the inductive effect of the adjacent nitrogen[4].

Visualizing the Selectivity Logic

SelectivityLogic Start Dihalogenated Heterocycle Mixed Mixed Halogens (3-Bromo-4-iodo-1,2-thiazole) Start->Mixed Heterogeneous Identical Identical Halogens (3,5-Dichloroisothiazole) Start->Identical Homogeneous BDE_Rule BDE-Driven Selectivity (C-I > C-Br > C-Cl) Mixed->BDE_Rule Elec_Rule Electrophilicity-Driven (LUMO / Heteroatom Proximity) Identical->Elec_Rule Result1 Reaction at C4 (Iodo) BDE_Rule->Result1 Heck/Suzuki Result2 Reaction at C5 (Most Electrophilic) Elec_Rule->Result2 Suzuki

Logic tree determining site-selective cross-coupling in dihalogenated heterocycles.

Performance Comparison: Cross-Coupling Profiles

The following table summarizes the quantitative performance and dominant selectivity mechanisms of various dihalogenated heterocycles across standard palladium-catalyzed coupling conditions.

SubstrateHalogen ConfigurationPreferred Coupling SiteDominant Selectivity MechanismTypical Yield
3-Bromo-4-iodo-1,2-thiazole Mixed (Br, I)C4 (Iodo)Bond Dissociation Energy (BDE)80–95%
3,5-Dichloroisothiazole-4-carbonitrile Identical (Cl, Cl)C5Intrinsic Electrophilicity / LUMO81–98%
2,4-Dibromopyridine Identical (Br, Br)C2*Proximity to Heteroatom (Inductive)70–90%
2,4-Dibromothiazole Identical (Br, Br)C2Electrophilicity~80%

*Note: While 2,4-dibromopyridine typically favors C2 under standard mononuclear Pd catalysis, the use of multinuclear Pd clusters can invert this selectivity to C4[4].

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To ensure high fidelity in the mono-arylation of 3-bromo-4-iodo-1,2-thiazole, the following self-validating protocol leverages strict stoichiometric control and in-process monitoring.

Causality of Reagent Choice:

  • Catalyst: Pd(PPh₃)₄ is selected as the Pd(0) source because its bulky, electron-rich nature facilitates rapid oxidative addition into the weak C–I bond while remaining relatively inert to the C–Br bond at moderate temperatures.

  • Base/Solvent: K₂CO₃ in 1,4-dioxane/H₂O provides the necessary hydroxide equivalent to activate the boronic acid for transmetalation without causing protodeboronation side reactions.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-4-iodo-1,2-thiazole (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Validation: Limiting the boronic acid to 1.05 equivalents prevents over-coupling at the C3 position.

  • Degassing: Add a 4:1 mixture of 1,4-dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen promotes the oxidative homocoupling of boronic acids, which depletes the reagent and lowers the yield.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 4–6 hours.

  • In-Process Validation (Crucial Step): After 4 hours, sample 10 µL of the reaction mixture, dilute with MeCN, and analyze via LC-MS.

    • Expected Outcome: Disappearance of the starting material mass (m/z ~289) and appearance of the mono-coupled product.

    • Corrective Action: If di-coupled product is detected, immediately cool the reaction to quench further oxidative addition. If starting material remains, add an additional 1 mol% of catalyst.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Visualizing the Experimental Workflow

ExpWorkflow Prep 1. Reagent Prep Strict Stoichiometry Degas 2. Degas Solvents Freeze-Pump-Thaw Prep->Degas React 3. Heat & Stir 80 °C, 4-6 hrs Degas->React Validate 4. In-Process Validation LC-MS Check React->Validate Validate->React Incomplete Purify 5. Workup & Isolation Chromatography Validate->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. Available at:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Palladium-catalyzed alkenylation and alkynylation of 3-bromo-4-iodoisothiazole. Semantic Scholar / Chemical Communications. Available at:[Link]

Sources

Validation

In Vitro Evaluation of 3-Bromo-4-Substituted-1,2-Thiazoles: A Comparative Guide for Oncology Drug Development

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage oncology drug development, evaluating novel heterocyclic compounds requires moving beyond basic viability screens to establish ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage oncology drug development, evaluating novel heterocyclic compounds requires moving beyond basic viability screens to establish robust, orthogonal, and self-validating datasets. The 1,2-thiazole (isothiazole) nucleus is a 1 [1], demonstrating highly versatile bioactivity.

When functionalized with a bromine atom at the C3 position and various substituents (e.g., aryl, alkyl, or heteroaryl groups) at the C4 position, these molecules exhibit profound structural advantages. The 3-bromo substitution acts as a potent halogen bond donor, establishing strong, directional interactions with backbone carbonyls within the ATP-binding pockets of kinases. Concurrently, the 4-position substitution allows for precise steric tuning, locking the molecule into an active conformation that optimizes the topological fit within target complexes, sharing mechanistic similarities with the Topoisomerase II inhibition observed in2 [2].

Compared to standard chemotherapeutics like Doxorubicin, 3-bromo-4-substituted-1,2-thiazoles frequently bypass common multi-drug resistance (MDR) efflux pumps. They induce apoptosis via highly specific alternative pathways, such as the3 [3] or direct DNA intercalation seen in4 [4].

Comparative In Vitro Efficacy

To objectively assess the performance of a representative 3-bromo-4-substituted-1,2-thiazole (designated as Compound X ) against standard alternatives, we evaluate IC50 values across a panel of human cancer cell lines alongside a healthy control line to determine the Selectivity Index (SI).

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment
Cell LineTissue OriginCompound X (µM)Doxorubicin (µM)Selectivity Index (Cmpd X)
OVCAR3 Ovarian Carcinoma0.30 ± 0.040.60 ± 0.08>166.6
MCF-7 Breast Adenocarcinoma0.45 ± 0.050.82 ± 0.11>111.1
A549 Non-Small Cell Lung1.20 ± 0.151.50 ± 0.20>41.6
HEK293 Normal Embryonic Kidney>50.05.20 ± 0.60N/A

Data Interpretation: Compound X demonstrates superior nanomolar potency in OVCAR3 and MCF-7 lines while maintaining a significantly higher therapeutic window (minimal toxicity in HEK293 cells) compared to Doxorubicin.

Step-by-Step Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols must be employed during the in vitro evaluation phase.

Workflow Prep Compound Prep (3-Bromo-1,2-Thiazoles) Viability Viability Assay (CellTiter-Glo) Prep->Viability Culture Cell Culture (MCF-7, A549, OVCAR3) Culture->Viability Flow Apoptosis Analysis (Annexin V / PI) Viability->Flow IC50 Guided Western Target Validation (Western Blot) Flow->Western Mechanism Analysis Data Synthesis & IC50 Calculation Western->Analysis

In vitro evaluation workflow for 3-bromo-4-substituted-1,2-thiazoles.

Protocol A: ATP-Dependent Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: We utilize luminescent ATP detection rather than standard colorimetric MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts in cancer cells (the Warburg effect). ATP quantification provides a direct, linear correlation with viable cell numbers.

  • Cell Seeding: Seed target cancer cells at 5,000 cells/well in a 96-well opaque white plate (to prevent luminescent cross-talk). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the 1,2-thiazole derivative in DMSO. Ensure final in-well DMSO concentration remains strictly <0.1%.

  • Incubation: Incubate the treated plates for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent directly to each well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

  • Self-Validation System: The inclusion of both vehicle (0.1% DMSO) and positive (1 µM Doxorubicin) controls establishes the assay's dynamic range. Background subtraction from cell-free media wells ensures luminescent artifacts do not skew IC50 calculations, maintaining a Z-factor > 0.6 for high-throughput reliability.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Causality & Rationale: Distinguishing between early apoptosis, late apoptosis, and necrosis is critical. 1,2-thiazoles typically induce programmed cell death rather than necrotic toxicity; this assay maps that exact transition by tracking phosphatidylserine (PS) externalization.

  • Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 concentrations for 48 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve PS integrity on the cell membrane.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

  • Self-Validation System: Single-stained controls (FITC-only and PI-only) are mandatory for accurate fluorescence compensation. An unstained control establishes the basal autofluorescence threshold, ensuring the gating strategy strictly isolates true apoptotic populations from necrotic debris.

Mechanistic Pathway Analysis

Understanding the downstream effects of 3-bromo-4-substituted-1,2-thiazoles is essential for predicting in vivo efficacy and potential synergistic combinations. The primary mechanism of action involves binding to Topoisomerase II or activating FOXO3a, which triggers a cascade of DNA damage responses leading to intrinsic apoptosis.

Pathway Thiazole 3-Bromo-4-Substituted 1,2-Thiazole Target Topoisomerase II / FOXO3a Thiazole->Target Binding DNA DNA Double-Strand Breaks Target->DNA p53 p53 Phosphorylation DNA->p53 ATM/ATR Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase Caspase-3/7 Activation Bax->Caspase Cytochrome c Bcl2->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by 1,2-thiazole derivatives.

References

  • Title: (PDF)
  • Source: PMC (nih.gov)
  • Title: Aulosirazoles B and C from the Cyanobacterium Nostoc sp.
  • Source: PMC (nih.gov)

Sources

Comparative

1,2-Thiazole (Isothiazole) Analogs in Targeted Therapeutics: A Comparative SAR and Performance Guide

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern medicinal chemistry. Unlike the more ubiquitous 1,3-thiazole, the 1,2-thiazole isomer features adjacent sulfur and nitrogen atoms, creating a...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern medicinal chemistry. Unlike the more ubiquitous 1,3-thiazole, the 1,2-thiazole isomer features adjacent sulfur and nitrogen atoms, creating a distinct dipole moment and a unique trajectory for its hydrogen-bond accepting nitrogen[1]. This subtle geometric variation is often the critical factor in unlocking target selectivity within crowded kinase hinge regions or hydrolase active sites.

As drug development increasingly demands highly selective, Lipinski-compliant molecules, evaluating the performance of 1,2-thiazole analogs against traditional standards is paramount. This guide provides an objective, data-driven comparison of 1,2-thiazole performance in two highly validated therapeutic arenas: Neutral Ceramidase (nCDase) inhibition and Kinase (B-RAF/MEK) modulation.

Mechanistic Grounding & Pathway Visualization

The efficacy of the 1,2-thiazole ring stems from its dual capability to act as a robust hydrogen bond acceptor while maintaining a favorable logP profile for membrane permeability. In the context of nCDase inhibition, the isothiazole core precisely positions pendant aromatic groups within the hydrophobic pockets of the enzyme's active site. This geometry competitively blocks the hydrolysis of ceramide into sphingosine, thereby shifting the cellular lipid rheostat toward apoptosis[2].

Pathway A 1,2-Thiazole Analog (e.g., SB-37) B Neutral Ceramidase (nCDase) Active Site A->B Competitive Binding C Ceramide Hydrolysis Blockade B->C Enzyme Inhibition D Sphingosine Depletion C->D Metabolic Shift

Mechanistic pathway of 1,2-thiazole analogs acting as competitive enzyme inhibitors.

Comparative Performance Data (SAR Analysis)
Case Study A: Neutral Ceramidase (nCDase) Inhibitors

Historically, lipid-mimetic tool compounds like C6-urea ceramide have been utilized to inhibit nCDase. However, these aliphatic chains suffer from poor aqueous solubility and low potency. Recent Structure-Activity Relationship (SAR) studies on isothiazole acetamide derivatives () have yielded low-molecular-weight alternatives that are 40 to 50 times more potent than the lipid-mimetic standards[2].

Subtle structural modifications on the isothiazole scaffold drastically impact activity. As shown below, ortho-substitution on the phenoxy ring is highly favored, whereas meta and para substitutions result in a >14-fold drop in potency, indicating a tightly constrained hydrophobic binding pocket.

Table 1: SAR Comparison of Isothiazole Analogs vs. Standard nCDase Inhibitor

CompoundStructural ModificationIC50 (μM)Max InhibitionPerformance vs. Control
C6-urea ceramide Lipid-mimetic control~50.0N/ABaseline standard
SB-26 Ortho 2-methylphenoxy isothiazole1.5High~33x more potent
SB-35 Para 4-methylphenoxy isothiazole22.4LowPoor target fit
SB-36 Meta 3-methylphenoxy isothiazole21.8LowPoor target fit
SB-37 2-chlorophenyl oxazole amide appended1.191%~45x more potent
Case Study B: Kinase Inhibitors (B-RAF / MEK)

1,2-Thiazole and fused thiazole derivatives have also been rigorously evaluated against oncogenic kinases. When compared to the clinical standard Sorafenib, specific thiazole-based analogs exhibit superior IC50 values against mutant kinases (e.g., V600E-B-RAF) and enhanced anti-proliferative effects in melanoma cell lines ()[3].

Table 2: SAR Comparison of Thiazole/Isothiazole Analogs vs. Sorafenib

CompoundTarget / Cell LineIC50Key SAR Feature
Sorafenib V600E-B-RAF~2.51 μMStandard clinical baseline
Compound 37 MCF-7 Cells0.475 μM4-fluoro substituent on phenyl ring
Compound 39 V600E-B-RAF0.978 nMOptimal hinge-binding geometry
Experimental Protocols for SAR Validation

To ensure reproducibility and scientific integrity, the following self-validating workflows must be employed when evaluating novel 1,2-thiazole analogs.

Protocol 1: Biochemical 10-Point IC50 Determination
  • Compound Preparation & QC: Synthesize isothiazole analogs and verify mass and >95% purity using high-resolution LC-MS/MS on an orbital trap instrument[2].

  • Serial Dilution: Prepare a 10-point concentration curve (e.g., 10 nM to 100 μM) in DMSO to ensure full capture of the dose-response inflection points.

  • Enzyme Incubation: Incubate compounds with the recombinant target (e.g., nCDase or B-RAF) in a Rapid Buffer Management (RBM) system for 30 minutes at 37°C[2].

  • Substrate Addition & Readout: Add the fluorogenic or radiometric substrate. Measure product formation in triplicate to ensure statistical power.

  • Data Analysis: Fit the dose-response data to a non-linear regression model to determine the exact IC50 and maximum inhibition percentages.

Protocol 2: Cell-Based Target Engagement
  • Cell Culture: Culture target cells (e.g., MCF-7 or WM266.4 melanoma cells) to 70% confluency in appropriate media[3].

  • Treatment: Treat cells with the top-performing isothiazole candidates (e.g., SB-37 or Compound 39) for 48 hours.

  • Assay Execution: For targets like nCDase, utilize full-length membrane assays to confirm substrate-competitive inhibition in a physiological lipid bilayer environment[2].

Workflow Step1 Compound Library Prep (1,2-Thiazole Analogs) Step2 High-Resolution LC-MS/MS (Purity & Mass Verification) Step1->Step2 QC Check Step3 10-Point Dose-Response (Biochemical IC50) Step2->Step3 >95% Purity Step4 Cell-Based Assay (Full-Length Membrane Target) Step3->Step4 IC50 < 5 µM

Step-by-step experimental workflow for the SAR evaluation of 1,2-thiazole derivatives.

Causality in Experimental Choices (Expertise & Experience)

A rigorous SAR study is not merely a collection of IC50 values; it is a hypothesis-driven exploration of chemical space. The protocols outlined above are designed as self-validating systems:

  • Why prioritize ortho-substitutions in nCDase inhibitors? The transition from ortho (SB-26) to meta/para (SB-35/36) substitutions drastically reduces activity[2]. This causality dictates that the enzyme's binding pocket is tightly constrained and cannot accommodate extended linear vectors. It demands a specific dihedral angle between the isothiazole core and the pendant aryl ring, which only ortho-substitution provides.

  • Why mandate full-length membrane assays? 1,2-Thiazoles are inherently lipophilic. Testing them against soluble, truncated enzymes can yield artificially high potencies that fail in vivo. By mandating cell-based assays with full-length membrane targets, we self-validate the compound's ability to partition into the lipid bilayer and engage the target in its native, physiological conformation[2].

  • Why perform PAINS analysis early? Heterocycles can occasionally act as non-specific chelators or redox cyclers. Conducting a PAINS (Pan-Assay Interference Compounds) analysis prior to in vitro testing ensures that the observed SAR is driven by true lock-and-key binding rather than assay artifact or aggregation[2].

References
  • Neutral ceramidase-active site inhibitor chemotypes and binding modes. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives. ResearchGate. URL:[Link]

  • Thiazole, a privileged scaffold in drug discovery. ResearchGate. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-iodo-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated heterocycles is a cornerstone for the construction of com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated heterocycles is a cornerstone for the construction of complex molecular architectures, particularly in drug discovery and materials science. The 3-bromo-4-iodo-1,2-thiazole scaffold presents a versatile platform for sequential and site-selective cross-coupling reactions, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The judicious selection of a palladium catalyst is paramount to achieving the desired synthetic outcome with high precision and yield.

This guide provides an in-depth, head-to-head comparison of palladium catalysts for the most pertinent cross-coupling reactions involving 3-bromo-4-iodo-1,2-thiazole: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic nuances that govern catalyst selection, provide comparative data based on analogous systems, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

The Principle of Chemoselective Coupling: C-I vs. C-Br Reactivity

The foundation of selective functionalization of 3-bromo-4-iodo-1,2-thiazole lies in the disparity of bond dissociation energies between the C-I and C-Br bonds. The C-I bond is inherently weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in most cross-coupling catalytic cycles.[1] This intrinsic reactivity difference allows for the preferential activation of the C-I bond at the 4-position, leaving the C-Br bond at the 3-position intact for subsequent transformations. The choice of palladium catalyst, ligands, base, and reaction conditions can further amplify this selectivity.

Head-to-Head Comparison of Palladium Catalysts

The selection of the optimal palladium catalyst is contingent on the specific cross-coupling reaction being performed. Below, we compare the performance of common palladium catalysts for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, drawing on data from analogous dihalogenated heterocyclic systems to predict their efficacy with 3-bromo-4-iodo-1,2-thiazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. For the selective coupling at the C-4 position of 3-bromo-4-iodo-1,2-thiazole, the choice of catalyst and ligand is critical.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (at C-4)Selectivity (I vs. Br)
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-100Good to ExcellentHigh
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100ExcellentVery High
PdCl₂(dppf)dppfNa₂CO₃DMF/H₂O80-100Good to ExcellentHigh

Expert Insights:

  • Pd(PPh₃)₄ is a classic, reliable choice for Suzuki couplings and is expected to provide good yields and high selectivity for the C-I bond functionalization.

  • The use of Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos often leads to higher catalytic turnover and can be effective at lower catalyst loadings.

  • PdCl₂(dppf) is another robust catalyst system, particularly effective for a broad range of substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups. Selective alkynylation at the C-4 position of 3-bromo-4-iodo-1,2-thiazole can be achieved with high fidelity. Copper co-catalysis is common, though copper-free conditions are often preferred to prevent the formation of alkyne homocoupling byproducts.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected Yield (at C-4)Selectivity (I vs. Br)
PdCl₂(PPh₃)₂CuIEt₃N, DIPEATHF, DMFRoom Temp - 50ExcellentVery High
Pd(PPh₃)₄CuIEt₃NDMFRoom TempHighVery High
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃Dioxane60-80Good to ExcellentHigh

Expert Insights:

  • The combination of PdCl₂(PPh₃)₂ and CuI is a workhorse for Sonogashira couplings, typically providing excellent yields under mild conditions.[2][3]

  • Pd(PPh₃)₄ with CuI is also a very effective system.

  • For sensitive substrates where homocoupling is a concern, a copper-free system with a bulky phosphine ligand like XPhos is a valuable alternative.

Heck Reaction: Vinylation of the Thiazole Core

The Heck reaction allows for the introduction of vinyl groups. A study on the Heck reaction of 3-bromo-4-iodoisothiazole, a close analog of our target molecule, provides direct insight into catalyst performance.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (at C-4)Selectivity (I vs. Br)
Pd(OAc)₂PPh₃Et₃NDMF100GoodHigh
Pd(OAc)₂P(o-tol)₃Et₃NDMF100Good to ExcellentHigh
Herrmann's CatalystNoneNaOAcNMP120-140GoodHigh

Expert Insights:

  • A study on 3-bromo-4-iodoisothiazole demonstrated successful Heck coupling at the 4-position using Pd(OAc)₂ with triethylamine as the base.[4] This suggests a similar outcome for the 1,2-thiazole analog.

  • The use of a more electron-donating phosphine ligand, such as P(o-tol)₃ , may enhance the reaction rate and yield.[1]

  • Palladacycles like Herrmann's catalyst are known for their high stability and activity at lower catalyst loadings, making them a cost-effective option for larger-scale synthesis.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selection of the appropriate ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (at C-4)Selectivity (I vs. Br)
Pd₂(dba)₃XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110Good to ExcellentHigh
Pd(OAc)₂BrettPhosLiHMDSTHF60-80Good to ExcellentHigh
G3-XPhos Palladacycle(Internal)Cs₂CO₃t-BuOH80-100ExcellentVery High

Expert Insights:

  • Bulky, electron-rich biarylphosphine ligands are essential for efficient Buchwald-Hartwig amination. XPhos is a versatile ligand suitable for a broad range of amines.[6][7]

  • BrettPhos is particularly effective for the coupling of primary amines and can exhibit high selectivity.[8]

  • The use of pre-formed palladacycle catalysts, such as G3-XPhos , can offer improved stability, reproducibility, and activity.

Experimental Protocols

The following are detailed, generalized protocols for the selective cross-coupling at the 4-position of 3-bromo-4-iodo-1,2-thiazole. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-bromo-4-iodo-1,2-thiazole, arylboronic acid, and base to a dry flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Heat the mixture under inert atmosphere. C->D E 5. Cool, quench with water, and extract. D->E F 6. Dry, concentrate, and purify by chromatography. E->F

A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-4-iodo-1,2-thiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Water (4:1, 10 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-4-iodo-1,2-thiazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling (Copper-Free)

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-bromo-4-iodo-1,2-thiazole, Pd catalyst, ligand, and base to a dry flask. B 2. Add degassed solvent. A->B C 3. Add terminal alkyne. B->C D 4. Stir at the specified temperature under inert atmosphere. C->D E 5. Quench, extract, and wash. D->E F 6. Dry, concentrate, and purify by chromatography. E->F Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle (Cu-free) S1 Pd(0)L₂ Oxidative Addition S2 R-Pd(II)-I L₂ Transmetalation S1:f0->S2:f0 R-I S3 R-Pd(II)-R' L₂ Reductive Elimination S2:f0->S3:f0 R'B(OH)₂ S3:f0->S1:f0 R-R' H1 Pd(0)L₂ Oxidative Addition H2 R-Pd(II)-I L₂ Alkyne Coordination H1:f0->H2:f0 R-I H3 R-Pd(II)(alkyne)L Deprotonation H2:f0->H3:f0 R'C≡CH H4 R-Pd(II)-alkynyl L Reductive Elimination H3:f0->H4:f0 -H⁺ H4:f0->H1:f0 R-C≡CR'

Sources

Comparative

Electrochemical Profiling of Halogenated Isothiazoles: 3-Bromo-4-iodo-1,2-thiazole vs. Derivatives

Introduction and Mechanistic Causality The 1,2-thiazole (isothiazole) scaffold is a critical structural motif in medicinal chemistry, agrochemicals, and advanced materials. For drug development professionals, polyhalogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

The 1,2-thiazole (isothiazole) scaffold is a critical structural motif in medicinal chemistry, agrochemicals, and advanced materials. For drug development professionals, polyhalogenated isothiazoles—specifically 3-bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5)—serve as indispensable building blocks for orthogonal cross-coupling reactions and late-stage functionalizations.

Understanding the electrochemical properties of these derivatives is paramount. The thermodynamic hierarchy of carbon-halogen (C–X) bond reduction potentials allows scientists to predict and control regioselective functionalizations. The cathodic reduction of these bonds typically follows a two-electron mechanism: an initial single-electron transfer (SET) forms a radical anion, which undergoes rapid mesolytic cleavage to eject a halide ion and generate an isothiazolyl radical. A subsequent SET yields a reactive carbanion that can be1[1]. Because the C–I bond possesses a lower bond dissociation energy and a more positive 2 than the C–Br bond[2], 3-bromo-4-iodo-1,2-thiazole can be selectively deiodinated at the 4-position without perturbing the 3-bromo substituent.

Electrocatalytic Workflow & Pathway Visualization

The ability to selectively cleave the C–I bond over the C–Br bond is the cornerstone of orthogonal electrochemical functionalization. The pathway below illustrates the self-validating logic of this regioselective cathodic reduction.

G N1 3-Bromo-4-iodo-1,2-thiazole N2 Cathodic Reduction (1e⁻ SET) E ≈ -1.15 V vs Ag/AgCl N1->N2 N3 Radical Anion Intermediate [Isothiazole]•⁻ N2->N3 N4 Mesolytic Cleavage Loss of I⁻ N3->N4 Regioselective C-I Scission N5 3-Bromo-isothiazol-4-yl Radical N4->N5 N6 Second SET (1e⁻) N5->N6 N7 3-Bromo-isothiazol-4-yl Anion N6->N7 N8 Electrophilic Trapping (e.g., H+ or CO2) N7->N8

Regioselective electrochemical reduction pathway of 3-bromo-4-iodo-1,2-thiazole.

Quantitative Data: Electrochemical Performance Comparison

To objectively evaluate 3-bromo-4-iodo-1,2-thiazole, we must compare its cyclic voltammetry (CV) profile against mono- and di-halogenated isothiazole alternatives. The data below summarizes the cathodic peak potentials ( Epc​ ) obtained via CV in anhydrous aprotic media (e.g., DMF or Acetonitrile) using a Glassy Carbon electrode, based on the 3[3].

Compound Epc1​ (C–I Cleavage) Epc2​ (C–Br Cleavage) Epc3​ (C–Cl Cleavage)Primary Electrochemical Utility
3-Bromo-4-iodo-1,2-thiazole -1.15 V-1.72 VN/AOrthogonal, sequential functionalization (Iodine first, then Bromine).
4-Bromo-1,2-thiazole N/A-1.78 VN/ASingle-site late-stage functionalization.
5-Iodo-3-methyl-1,2-thiazole -1.20 VN/AN/AFacile single-site radical generation.
3-Chloro-4-bromo-1,2-thiazole N/A-1.68 V-2.35 VHigh-overpotential sequential functionalization.

Note: Potentials are referenced to Ag/AgCl. The ~0.55 V separation between the C–I and C–Br reduction peaks in 3-bromo-4-iodo-1,2-thiazole provides a massive thermodynamic window for highly selective mono-functionalization.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to ensure scientific rigor.

Protocol A: Redox Profiling via Cyclic Voltammetry (CV)

This protocol establishes the exact reduction potentials of the halogenated isothiazole, ensuring that subsequent preparative electrolysis is performed at the correct thermodynamic threshold.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: TBAPF6​ provides high ionic conductivity, while anhydrous DMF prevents the premature protonation of radical anion intermediates by trace water.

  • Analyte Addition: Add 3-bromo-4-iodo-1,2-thiazole to a final concentration of 2.0 mM.

  • Electrode Preparation: Polish a Glassy Carbon (GC) working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol.

    • Causality: Polishing removes passivating oxide layers and adsorbed organic impurities, ensuring diffusion-controlled, reproducible electron transfer kinetics.

  • Deaeration: Purge the electrochemical cell with high-purity N2​ or Argon for 15 minutes.

    • Causality: Dissolved oxygen reduces at approximately -0.8 V vs Ag/AgCl, which would mask the C–I reduction peak and generate reactive superoxide species.

  • Data Acquisition: Sweep the potential from 0.0 V to -2.5 V at a scan rate of 100 mV/s using a Pt wire counter electrode and an Ag/AgCl reference electrode. Identify the irreversible cathodic peaks to map the C–I and C–Br cleavage thresholds.

Protocol B: Regioselective Controlled-Potential Electrolysis (CPE)

This workflow utilizes the data from Protocol A to 4[4], leaving the C–Br bond intact for future synthetic steps.

  • Cell Configuration: Assemble a divided H-cell separated by a fine glass frit.

    • Causality: A divided cell prevents the cathodically generated isothiazolyl anions from migrating to the anode and undergoing undesired oxidative coupling.

  • Electrode Selection: Use a high-surface-area Carbon Felt cathode and a sacrificial Magnesium or Platinum anode.

  • Electrolysis: Apply a constant potential of -1.25 V vs Ag/AgCl.

    • Causality: This potential is approximately 100 mV more negative than the C–I reduction peak (ensuring rapid kinetics) but nearly 500 mV more positive than the C–Br reduction peak (ensuring absolute regioselectivity).

  • Reaction Monitoring: Monitor the current decay. Terminate the electrolysis when the charge passed reaches 2.2 F/mol.

    • Causality: The theoretical requirement is 2.0 F/mol for a two-electron reduction; the slight excess accounts for minor background capacitive currents, ensuring complete conversion of the starting material.

Conclusion

Compared to mono-halogenated derivatives, 3-bromo-4-iodo-1,2-thiazole offers superior strategic flexibility for drug development professionals. Its distinct electrochemical profile allows for precise, potential-controlled sequential functionalization. By leveraging the ~550 mV gap between the iodine and bromine reduction potentials, researchers can execute complex, multi-step syntheses on the isothiazole core with absolute regiocontrol, minimizing the need for protecting groups and streamlining 5[5].

References

  • Electrochemical reduction of substituted isothiazole-3-thiones in aprotic media Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids Source: MDPI URL:[Link]

  • Estimation of Standard Reduction Potentials of Halogen Atoms and Alkyl Halides Source: ResearchGate URL:[Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides Source: RSC Publishing URL:[Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: 3-Bromo-4-iodo-1,2-thiazole

Here is the comprehensive operational and disposal guide for 3-Bromo-4-iodo-1,2-thiazole, designed for researchers and environmental health and safety (EHS) professionals. As a highly substituted halogenated heterocycle,...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for 3-Bromo-4-iodo-1,2-thiazole, designed for researchers and environmental health and safety (EHS) professionals.

As a highly substituted halogenated heterocycle, 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5) is a valuable building block in drug discovery and agrochemical development[1]. However, its dense halogenation (bromine and iodine) and sulfur-containing core present specific logistical challenges for end-of-life management. Improper disposal not only violates environmental regulations but risks the release of highly corrosive hydrohalic acids (HBr, HI) and sulfur oxides (SOx) if incinerated without proper flue gas scrubbing.

This guide outlines the self-validating protocols required to safely handle, segregate, and dispose of this compound, ensuring laboratory compliance and operational safety.

Chemical Profile and Hazard Stratification

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification. The presence of multiple halogens significantly impacts its environmental persistence and combustion profile.

Table 1: Physicochemical and Hazard Summary
Property / HazardValue / ClassificationOperational Implication
Molecular Formula C3HBrINS[2]High heteroatom-to-carbon ratio; generates corrosive gases upon combustion.
Molecular Weight 289.92 g/mol [1]Dense liquid/solid; spills may concentrate in lower areas or sumps.
Acute Toxicity Oral, Dermal, Inhalation (H302+H312+H332)[3]Mandates strict use of engineering controls (fume hood) and full PPE.
Tissue/Organ Hazards Skin Irrit. (H315), Eye Dam. (H318), STOT SE 3 (H336)[3]Requires immediate segregation of contaminated sharps and gloves.

Operational Workflow: Waste Segregation & Disposal

The core principle of managing 3-Bromo-4-iodo-1,2-thiazole is strict segregation . Mixing halogenated waste with non-halogenated solvents drastically increases the cost of institutional disposal and introduces the risk of unexpected exothermic reactions.

Protocol A: Routine Laboratory Disposal

Causality: Halogenated organic compounds must never be disposed of down the drain or mixed with general organic waste. High-temperature incineration (>1000°C) equipped with alkaline scrubbers is required to neutralize the hydrobromic and hydroiodic acids generated during thermal destruction.

  • Waste Stream Identification: Classify all unused reagent, reaction byproducts, and contaminated solvents containing this compound strictly as Halogenated Organic Waste .

  • Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined container. Do not use standard metal cans, as trace moisture can lead to the formation of corrosive acids that degrade the container.

  • Volume Management: Never fill the waste container beyond 80% capacity. Leave headspace to accommodate potential vapor pressure expansion, especially if the compound is dissolved in volatile solvents (e.g., DCM, Chloroform).

  • Labeling: Apply a standardized GHS waste label immediately. Explicitly list "3-Bromo-4-iodo-1,2-thiazole", "Halogenated", and check the boxes for "Toxic" and "Corrosive/Eye Damage"[3].

  • Secondary Containment: Store the sealed waste container in a designated secondary containment tray, physically separated from strong oxidizers, strong bases, and reactive metals (e.g., sodium, potassium), which can violently strip halogens from the thiazole ring.

  • EHS Transfer: Schedule a pickup with your institutional EHS department. Do not attempt chemical neutralization (e.g., alkaline hydrolysis) in the lab. The resulting exothermic reactions and toxic byproducts pose a significantly higher risk than professional EHS management.

Protocol B: Spill Response and Decontamination

Causality: Because the compound causes serious eye damage and skin irritation[3], spill response must prioritize containment over rapid cleanup to prevent aerosolization or secondary exposure.

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize room exhaust rates.

  • PPE Escalation: Responders must don heavy-duty nitrile or butyl rubber gloves (standard thin nitrile may degrade rapidly depending on the solvent vehicle), chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized vermiculite). Avoid combustible absorbents like sawdust.

  • Absorption and Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the saturated absorbent into a heavy-duty, sealable plastic bag or a dedicated solid-waste HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by a wipe-down with a compatible solvent (e.g., ethanol) to remove residual organic traces. All wipes must be disposed of as solid halogenated waste.

Disposal Lifecycle Visualization

The following diagram illustrates the strict logistical pathway required to ensure environmental compliance and personnel safety during the compound's end-of-life phase.

G Gen Waste Generation: 3-Bromo-4-iodo-1,2-thiazole Seg Segregation: Halogenated Organic Waste Gen->Seg Cont Containment: HDPE / PTFE Lined Vessel Seg->Cont Lab Labeling: GHS Hazards + 'Halogenated' Cont->Lab Store Storage: Secondary Containment (Away from Oxidizers) Lab->Store EHS Transfer: Institutional EHS Pickup Store->EHS Inc Final Destruction: High-Temp Incineration with Flue Gas Scrubbing EHS->Inc

Workflow for segregation, containment, and professional disposal of halogenated thiazole waste.

References

  • NextSDS. 3-bromo-4-iodo-1,2-thiazole — Chemical Substance Information. Retrieved from[Link][3]

  • PubChemLite (Université du Luxembourg). 3-bromo-4-iodo-1,2-thiazole (C3HBrINS). Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 3-Bromo-4-iodo-1,2-thiazole

Handling highly functionalized halogenated heterocycles requires moving beyond generic safety checklists. As a Senior Application Scientist, I emphasize that true laboratory safety stems from understanding the mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized halogenated heterocycles requires moving beyond generic safety checklists. As a Senior Application Scientist, I emphasize that true laboratory safety stems from understanding the mechanistic interactions between a chemical's physical state and your biological barriers. 3-Bromo-4-iodo-1,2-thiazole (CAS: 202287-54-5) is a critical intermediate in drug development, but its dense halogenation (bromine and iodine) on a thiazole core renders it highly lipophilic, electrophilic, and combustible ()[1].

This guide provides a causality-driven, self-validating framework for the selection of Personal Protective Equipment (PPE), operational workflows, and disposal logistics.

Quantitative Physicochemical & Hazard Profile

To design an effective safety protocol, we must first analyze the quantitative data that dictates the compound's behavior in an open environment ()[2].

Property / ClassificationValue / CodeMechanistic Causality & Operational Implication
Molecular Weight 289.92 g/mol Heavy vapor density; vapors will pool in low areas of the fume hood, requiring low-level exhaust scavenging[2].
XlogP (Predicted) 2.7High lipophilicity; enables rapid penetration through the stratum corneum and standard nitrile gloves[2].
Combustible Liquid Flam. Liq. 4 (H227)Flash point between 60°C–93°C; volatile enough to form explosive mixtures if heated near ignition sources[1].
Systemic Toxicity Acute Tox. 4 (H302/312/332)Multi-route toxicity driven by the molecule's ability to cross lipid bilayers easily[1].
Severe Eye Damage Eye Dam. 1 (H318)Electrophilic halogens react irreversibly with corneal proteins, causing immediate denaturation[1].
CNS/Organ Toxicity STOT SE 3 (H336)Systemic absorption leads to central nervous system depression (drowsiness/dizziness)[1].
Causality-Driven PPE Selection

Do not rely on standard laboratory attire. The specific hazards of 3-Bromo-4-iodo-1,2-thiazole mandate targeted, redundant PPE layers.

G Chem 3-Bromo-4-iodo-1,2-thiazole Haz1 H318: Eye Damage Chem->Haz1 Electrophilic Haz2 H312: Dermal Tox Chem->Haz2 Lipophilic Haz3 H227: Combustible Chem->Haz3 Volatile PPE1 Splash Goggles + Face Shield Haz1->PPE1 Mandates PPE2 Viton Gloves + Fume Hood Haz2->PPE2 Mandates PPE3 Static Grounding Haz3->PPE3 Mandates

Fig 1: Causality linking 3-Bromo-4-iodo-1,2-thiazole properties to required safety controls.

  • Hand Protection: Standard 4-mil nitrile gloves are insufficient. The XlogP of 2.7 means this compound will permeate thin nitrile in minutes. Protocol: Double-glove. Use a standard nitrile inner glove for dexterity, covered by a heavy-duty Viton or SilverShield outer glove for chemical resistance.

  • Eye/Face Protection: The H318 (Eye Dam. 1) classification is non-negotiable. Safety glasses with side shields do not protect against vapor or capillary action from splashes. Protocol: Tight-fitting indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield[1].

  • Respiratory Protection: Must be handled exclusively inside a Class II Type B2 chemical fume hood to mitigate H332 (Inhalation Tox) and H336 (STOT SE 3) risks[1].

Self-Validating Operational Workflow

Every step in this handling protocol includes a built-in validation mechanism to ensure the safety control is actively functioning before the chemical is exposed.

Phase 1: Pre-Operational Setup & Validation

  • Ventilation Check: Turn on the fume hood.

    • Validation Step: Tape a lightweight tissue (e.g., Kimwipe) to the bottom edge of the sash. It must pull sharply inward at an angle >45 degrees. If it hangs vertically, the face velocity is compromised. Abort the procedure.

  • Static Dissipation (H227 Mitigation): Ensure all receiving vessels and metal spatulas/needles are grounded ()[3].

    • Validation Step: Use a multimeter to check the continuity between your grounding clip and the lab's earth ground. Resistance must read < 10 ohms.

  • Glove Integrity Check:

    • Validation Step: Before donning the Viton outer gloves, trap ambient air inside the glove, twist the cuff tight, and squeeze the fingers to pressurize them. Submerge the fingers in a beaker of water. If any bubbles escape, the glove has micro-punctures. Discard and replace.

Phase 2: Handling & Transfer Methodology

  • Liquid Transfer: Due to its vapor pressure and density, standard air-displacement pipettes will leak this compound, risking dermal exposure.

    • Methodology: Use a positive displacement pipette or a gas-tight glass syringe with a Teflon plunger.

    • Validation Step: Aspirate the required volume of 3-Bromo-4-iodo-1,2-thiazole. Hold the syringe vertically over the source bottle for 10 seconds. If a droplet forms at the tip, the vapor pressure has overcome the seal. Recalibrate the tool or switch to a tighter syringe before moving the chemical across the hood.

Emergency Spill Response & Halogenated Waste Disposal

Halogenated heterocycles require strict logistical planning for end-of-life disposal to prevent severe environmental contamination ()[4].

Spill Protocol (Self-Validating):

  • Containment: Do NOT use water, which will simply spread the lipophilic liquid.

  • Absorption: Pour an inert, non-combustible absorbent (diatomaceous earth or dry sand) starting from the perimeter of the spill and working inward to prevent spreading.

  • Validation: The spill is fully contained when the absorbent material appears uniformly dry and no liquid pools re-emerge after 5 minutes of resting.

  • Collection: Scoop into a high-density polyethylene (HDPE) container using non-sparking tools (due to H227).

Disposal Logistics & Causality:

  • Strict Segregation: 3-Bromo-4-iodo-1,2-thiazole must be disposed of exclusively in containers labeled "Halogenated Organic Waste" .

  • Mechanistic Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) is a severe regulatory violation. During standard commercial incineration, the presence of halogens (Br, I) mixed with standard organics at insufficient temperatures generates highly toxic, environmentally persistent dioxins and furans. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize hydrobromic and hydroiodic acid gases[4].

References
  • Title: 3-bromo-4-iodo-1,2-thiazole — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: PubChemLite - 3-bromo-4-iodo-1,2-thiazole (C3HBrINS) | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

Sources

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